molecular formula C10H8N2 B082174 3-Methyl-1H-indole-2-carbonitrile CAS No. 13006-59-2

3-Methyl-1H-indole-2-carbonitrile

Numéro de catalogue: B082174
Numéro CAS: 13006-59-2
Poids moléculaire: 156.18 g/mol
Clé InChI: XOILSNZVQVLOED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-1H-indole-2-carbonitrile is a versatile and important chemical scaffold in medicinal and organic chemistry. Its high value stems from the indole core, a key structural motif found in numerous natural products and pharmaceuticals, and the reactive nitrile group at the 2-position, which serves as a functional handle for further molecular diversification . This compound is primarily used as a sophisticated building block for the preparation of highly functionalized indoles through palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck reactions . These methodologies allow researchers to efficiently construct a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles, enabling the rapid exploration of molecular diversity for the discovery of new drug candidates . Derivatives of 2-cyanoindoles are of significant interest in biological sciences and pharmacological research, where they have been investigated as potential antagonist molecules for various targets . Furthermore, research into 3-methyl indole-based analogues has demonstrated their potential in anticancer drug discovery, with specific compounds showing inhibitory activity against the HIF-1α pathway and efficacy in screening against pancreatic cancer cell lines such as Mia PaCa-2 . The nitrile functionality itself is a valuable precursor, readily transformable into other critical functional groups like amines, amides, esters, and ketones, thereby further expanding its utility in synthetic campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILSNZVQVLOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343938
Record name 3-Methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13006-59-2
Record name 3-Methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and spectral characterization, and explores its potential biological activities based on current literature.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₈N₂, is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂[2]
Molecular Weight 156.18 g/mol [2]
IUPAC Name This compound[2]
CAS Number 13006-59-2[2]
Melting Point 162-164 °C

Note: The melting point is reported in a single source and should be considered provisional pending further experimental verification.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of substituted indole-2-carbonitriles. A common strategy involves the dehydration of the corresponding aldoxime or the direct cyanation of a suitable indole precursor.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 3-Methyl-1H-indole-2-carboxamide This intermediate can be prepared from 3-methyl-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia source to yield the carboxamide.

Step 2: Dehydration to this compound The 3-methyl-1H-indole-2-carboxamide is then subjected to dehydration to form the nitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction is typically carried out in an appropriate aprotic solvent.

Purification: The crude product can be purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic methods. While dedicated spectra for this specific compound are not widely published, the expected spectral features can be inferred from data on closely related indole derivatives.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group at the 3-position, and a broad singlet for the N-H proton of the indole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group at the 2-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The methyl carbon will show a signal in the aliphatic region, and the remaining signals will correspond to the carbons of the indole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. A broad band corresponding to the N-H stretch of the indole ring is also expected around 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group and rearrangements of the indole core.

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively investigated. However, the indole nucleus is a cornerstone of many pharmacologically active molecules, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[6][7] The introduction of a nitrile group can significantly influence the biological properties of a molecule, often enhancing its potency or altering its mechanism of action.

Potential Antimicrobial and Cytotoxic Effects

Derivatives of indole are known to possess antimicrobial properties. While specific studies on this compound are limited, related indole-2-carbonitrile compounds have been explored for their biological activities. The cytotoxicity of the related compound, 3-methylindole (skatole), has been documented, suggesting that this structural motif may interact with biological systems. Further screening of this compound against various bacterial, fungal, and cancer cell lines is warranted to determine its potential in these areas.

Signaling Pathway Interactions

At present, there is no direct evidence in the scientific literature linking this compound to specific cellular signaling pathways. However, other indole derivatives, such as Indole-3-carbinol (I3C) and its metabolites, are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and NF-κB pathways. Given the structural similarity, it is plausible that this compound could also interact with these or other signaling cascades. Elucidating these potential interactions will be crucial for understanding its mechanism of action and identifying potential therapeutic targets.

Experimental Workflows and Logical Relationships

To facilitate further research and development of this compound, the following diagrams illustrate a typical experimental workflow for its synthesis and characterization, and a logical relationship for investigating its biological potential.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 3-Methyl-1H-indole- 2-carboxylic acid step1 Chlorination (e.g., SOCl₂) start->step1 intermediate 3-Methyl-1H-indole- 2-carbonyl chloride step1->intermediate step2 Amidation (e.g., NH₃) intermediate->step2 carboxamide 3-Methyl-1H-indole- 2-carboxamide step2->carboxamide step3 Dehydration (e.g., POCl₃) carboxamide->step3 product 3-Methyl-1H-indole- 2-carbonitrile step3->product purification Purification (Recrystallization/ Chromatography) product->purification analysis Spectroscopic Analysis purification->analysis nmr ¹H & ¹³C NMR analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Caption: A typical workflow for the synthesis and characterization of this compound.

biological_investigation cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies compound This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) compound->cytotoxicity enzyme Enzyme Inhibition Assays antimicrobial->enzyme If active receptor Receptor Binding Studies cytotoxicity->receptor If active pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway If active

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While its fundamental chemical properties are partially characterized, a significant opportunity exists for further research to fully elucidate its physicochemical characteristics, optimize its synthesis, and comprehensively evaluate its biological activity. The structural motifs present in this compound suggest a potential for interaction with various biological targets, making it a candidate for future drug discovery and development programs. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

A Comprehensive Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 3-Methyl-1H-indole-2-carbonitrile, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prominent structural motif in numerous biologically active compounds and natural products, making its derivatives, such as this one, of significant interest in medicinal chemistry.[1][2]

The IUPAC name for this compound is This compound .[3] Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached at position 3 and a nitrile group at position 2 of the indole ring.

Chemical Structure:

A 2D representation of the this compound structure.

Physicochemical and Spectral Data

The key properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈N₂[3][4]
Molecular Weight 156.18 g/mol [3][4]
CAS Registry Number 13006-59-2[3]
Appearance Varies; can be a solid-
Isomeric SMILES CC1=C(NC2=CC=CC=C12)C#N[4]
InChI Key XOILSNZVQVLOED-UHFFFAOYSA-N[3]

Experimental Protocols: Synthesis

The synthesis of substituted indole-2-carbonitriles can be achieved through various synthetic routes. Cross-coupling reactions are a common and effective method for creating functionalized indole skeletons.[1][5] Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for this compound. This protocol describes the iodination of an indole derivative, a key step often followed by coupling reactions.

Protocol: Iodination of 1H-indole-2-carbonitrile [1]

This procedure details the synthesis of 3-iodo-1H-indole-2-carbonitrile, a precursor that could potentially be used in subsequent reactions to introduce the methyl group.

  • Materials and Reagents:

    • 1H-indole-2-carbonitrile (1.0 equiv.)

    • Potassium hydroxide (KOH) (3.6 equiv.)

    • Iodine (I₂) (1.0 equiv.)

    • Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Water

  • Procedure:

    • Dissolve 1H-indole-2-carbonitrile (e.g., 2.0 g, 14.1 mmol) in DMF (10 mL) in a suitable reaction flask.

    • Add KOH (0.79 g, 50.3 mmol) to the solution in small portions.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Prepare a solution of iodine (3.57 g, 14.1 mmol) in DMF (3 mL).

    • Add the iodine solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into a beaker containing water (600 mL) and saturated aqueous NH₄Cl (40 mL).

    • Stir the resulting mixture for 30 minutes to allow for precipitation.

    • Collect the precipitate by filtration using a Büchner funnel.

    • Dry the collected solid under vacuum for 2 hours to yield the 3-iodo-1H-indole-2-carbonitrile product.

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of indole derivatives.

experimental_workflow start Starting Materials (e.g., Indole Derivative) reaction Chemical Synthesis (e.g., Iodination, Methylation) start->reaction workup Reaction Work-up (Extraction, Precipitation) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Final Product (this compound) purification->product analysis Structural Analysis product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry (GC-MS, HRMS) analysis->ms

A generalized workflow for the synthesis and characterization of indole derivatives.

Biological and Pharmacological Context

Indole derivatives are of great interest in drug discovery due to their wide range of biological activities.[2][6] The indole nucleus is a key building block in many pharmaceuticals and natural products.[1] These compounds have been investigated for various therapeutic applications, including:

  • Anticancer Agents: Certain indole derivatives have shown potential in inhibiting the proliferation of cancer cells.

  • Antimicrobial Activity: The indole scaffold is present in compounds with activity against various bacterial and fungal strains.[6]

  • Antiviral Properties: Research has explored indole derivatives as potential inhibitors of viral replication, including for viruses like Hepatitis C.

  • Enzyme Inhibition: Some indole compounds can act as inhibitors of enzymes such as cytochrome P450, which is crucial for drug metabolism.

While the specific biological activities of this compound are not as extensively documented as some other indole derivatives, its structural similarity to other biologically active indoles makes it a compound of interest for further investigation in drug development programs. For instance, the related compound 3-methylindole (skatole) is known to form DNA adducts after metabolic activation, indicating its potential as a mutagenic or carcinogenic agent, which highlights the importance of understanding the biological interactions of such structures.[7][8]

The following diagram illustrates a conceptual relationship between the chemical structure of an indole derivative and its potential progression toward a therapeutic application.

logical_relationship A Chemical Synthesis & Characterization B Screening for Biological Activity A->B Test Compound C Identification of Mechanism of Action (MOA) B->C Active Hit D Lead Optimization C->D Validated Target E Preclinical Studies D->E Optimized Lead F Clinical Development E->F Drug Candidate

Logical progression from chemical synthesis to drug development for a novel compound.

References

3-Methyl-1H-indole-2-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-2-carbonitrile, including its chemical properties, synthesis, and potential biological significance. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Identification

Chemical Name: this compound

Identifier Value
CAS Number 13006-59-2[1]
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol [1]

Synthesis Protocols

General Synthesis of 1H-Indole-2-carbonitriles

A common route to synthesize 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. A general procedure is outlined below:

Experimental Protocol:

  • Amide Preparation: The synthesis typically starts from the corresponding indole-2-carboxylic acid ester, which is then converted to the amide.

  • Dehydration to Nitrile: To a solution of the 1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent such as chloroform, phosphorus oxychloride (POCl₃) (typically 4.0 equivalents) is added dropwise.

  • The reaction mixture is heated under reflux for a period of 3 hours.

  • After cooling to room temperature, the reaction is carefully quenched with an aqueous solution of ammonium hydroxide (25%).

  • The aqueous layer is extracted with an organic solvent like diethyl ether.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude nitrile.

  • Purification is typically achieved through column chromatography.[2]

A visual representation of a general synthesis workflow for indole-2-carbonitriles is provided below.

G cluster_synthesis General Synthesis Workflow start Indole-2-carboxamide reagents POCl3, Chloroform start->reagents Add reflux Reflux (3h) reagents->reflux quench Quench (NH4OH) reflux->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification end This compound purification->end G cluster_enzyme_inhibition Enzyme Inhibition Assay Workflow start Prepare Reagents preincubation Pre-incubate Enzyme and Inhibitor start->preincubation initiation Add Substrate preincubation->initiation detection Monitor Reaction initiation->detection analysis Calculate IC50 detection->analysis end Inhibition Potency analysis->end G cluster_cytotoxicity MTT Cytotoxicity Assay Workflow start Seed Cells treatment Treat with Compound start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Dissolve Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate Cell Viability absorbance->analysis end Cytotoxicity Profile analysis->end

References

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-2-carbonitrile, a substituted indole derivative, presents a unique scaffold of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While the specific historical discovery of this compound is not well-documented in readily available literature, this paper pieces together its likely origins through an analysis of the broader history of indole synthesis and the development of related compounds. This guide also details modern synthetic protocols, presents key physicochemical data in a structured format, and explores the potential biological significance of this heterocyclic nitrile through the lens of related indole-2-carbonitrile structures.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of its biological and chemical properties. This compound (CAS No. 13006-59-2) is a specific isomer of methylated indole carbonitriles, distinct from the more commonly studied skatole (3-methyl-1H-indole). The presence of a nitrile group at the 2-position and a methyl group at the 3-position creates a unique electronic and steric environment, suggesting potential for novel biological activities and utility as a synthetic intermediate.

This guide aims to provide a detailed account of the discovery and history of this compound. Due to a scarcity of direct historical records for this specific molecule, its history is contextualized within the broader development of indole chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₈N₂[1][2]
Molecular Weight 156.18 g/mol [1][2]
CAS Number 13006-59-2[1][2]
Appearance Not explicitly reported, likely a solid
IUPAC Name This compound[1]
Synonyms 2-Cyano-3-methylindole

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not clearly documented in readily accessible historical chemical literature. Its discovery is likely intertwined with the broader exploration of indole synthesis and functionalization that intensified in the 20th century. The development of synthetic methods for creating substituted indoles would have paved the way for the eventual synthesis of this specific isomer.

It is important to distinguish this compound from its well-known isomer, 3-methyl-1H-indole, commonly known as skatole. Skatole has been known since the late 19th century and is a prominent compound in natural products and fragrance chemistry. The synthesis and study of indole-2-carbonitriles as a class appear later in the chemical literature.

The historical synthesis of indole derivatives can be broadly categorized into several key methodologies. It is plausible that one of these classical methods was adapted for the initial preparation of this compound.

Logical Flow of Early Synthetic Strategies:

logical_flow A General Indole Synthesis Methods (e.g., Fischer, Madelung) B Introduction of Cyano Group A->B Functionalization at C2 C Introduction of Methyl Group A->C Functionalization at C3 D This compound B->D Methylation C->D Cyanation

Caption: Logical progression of synthetic strategies for indole derivatives.

Key Synthetic Methodologies

While the initial discovery remains elusive, modern organic synthesis provides several viable routes to this compound and its derivatives. These methods often involve the construction of the indole ring with the desired substituents already in place or the functionalization of a pre-existing indole scaffold.

Synthesis from Pre-functionalized Precursors

A common modern approach involves the cyclization of appropriately substituted precursors. For example, a modified Madelung or Fischer indole synthesis could be envisioned using starting materials that already contain the methyl and cyano functionalities or their precursors.

Conceptual Experimental Workflow:

experimental_workflow Start Select Precursor (e.g., substituted aniline or phenylhydrazone) Step1 Cyclization Reaction (e.g., base- or acid-catalyzed) Start->Step1 Step2 Work-up and Extraction Step1->Step2 Step3 Purification (e.g., chromatography, recrystallization) Step2->Step3 End Characterization (NMR, MS, etc.) Step3->End

Caption: General experimental workflow for indole synthesis.

Post-functionalization of the Indole Ring

Another strategy involves the direct functionalization of an indole ring. For instance, starting with 3-methyl-1H-indole (skatole), one could envision a method for the introduction of a cyano group at the 2-position. However, direct C-H cyanation at the C2 position of a 3-substituted indole can be challenging and may require specific directing groups or catalysts.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been extensively reported for this compound itself, the broader class of indole-2-carbonitrile derivatives has shown promise in various therapeutic areas. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, influencing the compound's interaction with biological targets.

Indole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and DNA. The potential signaling pathways that could be modulated by a molecule like this compound, based on the activities of related compounds, are depicted below.

Hypothetical Signaling Pathway Interactions:

signaling_pathways Molecule 3-Methyl-1H-indole- 2-carbonitrile Receptor Receptor (e.g., GPCR, Kinase) Molecule->Receptor Binding Enzyme Enzyme (e.g., Kinase, Oxidase) Molecule->Enzyme Inhibition/ Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Enzyme->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: Potential interactions with cellular signaling pathways.

Conclusion

This compound remains a molecule with an underexplored history and biological profile. While its specific discovery is not well-documented, its chemical structure places it at the intersection of several important classes of heterocyclic compounds. The synthetic methodologies available today offer accessible routes for its preparation, enabling further investigation into its chemical reactivity and potential as a lead compound in drug discovery. This guide provides a foundational understanding of this compound for researchers and scientists, highlighting the need for further studies to fully elucidate its properties and potential applications. Future work should focus on definitive historical literature searches and a systematic evaluation of its biological activities.

References

Physical and chemical properties of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, offering a valuable resource for researchers in the field.

Core Physical and Chemical Properties

This compound is a solid, aromatic compound. While exhaustive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and estimated based on related structures.

PropertyValueSource/Notes
Molecular Formula C₁₀H₈N₂[1][2]
Molecular Weight 156.18 g/mol [1][2]
CAS Number 13006-59-2[1]
Appearance Likely a solidBased on related indole carbonitriles.
Melting Point Not reported. For the related 1-methyl-1H-indole-3-carbonitrile: 51.5-60.5 °C.
Boiling Point Not reported.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and chloroform.[3][4]General solubility of indole derivatives.
pKa (N-H) Estimated to be around 17 in DMSO.Based on the pKa of the indole N-H.[3]

Synthesis and Purification

A general and effective method for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5] This established protocol can be adapted for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1H-indole-2-carbonitriles.[5]

Materials:

  • 3-Methyl-1H-indole-2-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃), anhydrous

  • 25% Ammonium hydroxide solution (NH₄OH)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 3-Methyl-1H-indole-2-carboxamide (1.0 equivalent) in anhydrous chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise at room temperature.

  • Stir the mixture under reflux for 3 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a 25% ammonium hydroxide aqueous solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure this compound.

Synthesis_Workflow Start 3-Methyl-1H-indole-2-carboxamide Reaction Reflux, 3h Start->Reaction Step 1 Reagents POCl3, CHCl3 Reagents->Reaction Workup Quench with NH4OH, Extract with Et2O Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product This compound Purification->Product Step 4

Figure 1: Synthetic workflow for this compound.

Spectral Data and Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the N-H proton. The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their positions on the benzene ring. The methyl protons at position 3 will likely appear as a singlet around δ 2.3-2.5 ppm. The N-H proton will be a broad singlet, typically downfield.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms. The nitrile carbon (C≡N) is expected to be in the range of δ 115-120 ppm. The aromatic carbons will resonate between δ 110-140 ppm. The methyl carbon will appear upfield, typically around δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A sharp, medium-intensity peak around 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. The N-H stretching vibration will appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 156, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z 129) and other characteristic fragments of the indole ring.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Several studies have demonstrated the cytotoxic effects of substituted indoles against various cancer cell lines.[6] For instance, some indole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7][8] The underlying mechanisms often involve the modulation of key signaling pathways.

Indole compounds, such as indole-3-carbinol and its derivatives, are known to interact with the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[9] Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_Pathway Indole Indole Derivatives PI3K PI3K Indole->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway by indole derivatives.

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. Further screening and mechanistic studies are warranted to explore its therapeutic potential.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a viable synthetic route, and an overview of the potential biological activities based on the broader class of indole derivatives. The provided information aims to facilitate future research and drug development efforts centered on this promising molecular scaffold. Further experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.

References

Spectroscopic Profile of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-indole-2-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
~8.0 - 8.5br sN-H
~7.6 - 7.8dAr-H
~7.2 - 7.5mAr-H (2H)
~7.1 - 7.2tAr-H
~2.4sCH₃

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~136C (quaternary)
~128C (quaternary)
~125Ar-CH
~123Ar-CH
~121Ar-CH
~120C (quaternary)
~115C≡N
~111Ar-CH
~105C (quaternary)
~10CH₃

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~2220StrongC≡N Stretch (Nitrile)
~1600, ~1450Medium to StrongC=C Aromatic Ring Stretch
~740StrongC-H Out-of-plane Bend (Aromatic)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
156100[M]⁺ (Molecular Ion)
155~80[M-H]⁺
130~40[M-C₂H₂]⁺ or [M-CN]⁺
129~30[M-HCN]⁺
103~25[M-C₂H₂N]⁺
77~20[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent depends on the sample's solubility. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

  • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

  • The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

  • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber. Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.

Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).

Gas Chromatography (GC) Conditions:

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50-100 °C and ramping up to 250-300 °C.

  • Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a characteristic fragmentation pattern.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically scanned.

Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

A flowchart of the general workflow for spectroscopic analysis.

Navigating the Solubility Landscape of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qualitative Solubility Profile of 3-Methyl-1H-indole-2-carbonitrile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a largely nonpolar indole ring system, which suggests that it will likely exhibit poor solubility in aqueous solutions. The presence of the methyl group further contributes to its lipophilic character. The nitrile group, while polar, is not sufficient to impart significant water solubility.

However, in line with the general principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents.[1][2] Structurally related compounds, such as indole and 3-methylindole (skatole), are known to be soluble in alcohols, ether, benzene, and chloroform.[3][4] Therefore, it is reasonable to anticipate that this compound will be soluble in common organic solvents such as:

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Polar Protic Solvents: Ethanol, Methanol

  • Nonpolar Solvents: Toluene, Dichloromethane, Chloroform

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[5][6][7]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[5][7][8] The shake-flask method is a widely accepted technique for this determination.[9][10]

Methodology: Shake-Flask Method

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, various organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24-48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[10][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

Data Presentation:

The results should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
PBS (pH 7.4)37
Ethanol25
DMSO25
Acetonitrile25
Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).[12][13][14][15] This method is often used in high-throughput screening during early drug discovery.[15]

Methodology: High-Throughput Nephelometric or UV Assay

Materials and Equipment:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microtiter plates (e.g., 96-well)

  • Liquid handling system or multichannel pipettes

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

  • Compound Addition: Use a liquid handler to dispense a small volume of the DMSO stock solution into the buffer-containing wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[16]

  • Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[13]

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.[12][15]

    • Direct UV Assay: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate. The concentration of the dissolved compound is determined from a calibration curve.[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow start Start: Excess solid This compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) on orbital shaker add_solvent->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant (e.g., 0.22 µm filter) centrifuge->filter analyze Analyze concentration (e.g., HPLC) filter->analyze end End: Quantitative Solubility Data analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[17]

  • pH: The indole nitrogen is weakly basic, and the molecule does not have strongly acidic or basic functional groups. Therefore, its solubility is not expected to be significantly influenced by pH within the typical physiological range.

  • Solvent Polarity: As discussed, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility experiments.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine this critical parameter. A qualitative assessment suggests poor aqueous solubility and good solubility in various organic solvents. For definitive data, the thermodynamic shake-flask method is recommended for equilibrium solubility, while high-throughput kinetic assays can provide rapid solubility estimates for screening purposes. Accurate and reproducible solubility data will empower researchers to effectively utilize this compound in their scientific endeavors.

References

Potential Research Areas for 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-2-carbonitrile, a small heterocyclic molecule, belongs to the vast and pharmacologically significant indole family. While the specific biological activities of this particular derivative remain largely unexplored, its structural features—a substituted indole core and a nitrile group—suggest a high potential for therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of promising research avenues for this compound, drawing parallels from the well-established bioactivities of structurally related indole derivatives. We delve into three primary areas of investigation: oncology, infectious diseases, and neurodegenerative disorders. For each area, we propose potential molecular targets and signaling pathways, supported by detailed experimental protocols for in vitro and in vivo evaluation. This document aims to serve as a comprehensive resource to catalyze further research and unlock the therapeutic potential of this compound.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse pharmacological properties.[1] The unique electronic characteristics of the indole ring system allow it to interact with a multitude of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] this compound (Figure 1) is a derivative characterized by a methyl group at the 3-position and a nitrile group at the 2-position of the indole ring. While specific biological data for this compound is scarce in publicly available literature, its structural similarity to other bioactive indoles provides a strong rationale for its investigation as a potential therapeutic agent.

This guide outlines a systematic approach to exploring the pharmacological potential of this compound, focusing on three key therapeutic areas. For each area, we provide a scientific rationale, potential signaling pathways for investigation, and detailed experimental protocols to facilitate a comprehensive evaluation of its biological activity.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13006-59-2[4][5]
Molecular Formula C₁₀H₈N₂[4][5]
Molecular Weight 156.19 g/mol [4][5]
IUPAC Name This compound[4]
SMILES CC1=C(C#N)NC2=CC=CC=C12[5]

Potential Research Area 1: Anticancer Activity

Rationale: The indole scaffold is a common feature in numerous anticancer agents, both natural and synthetic.[6] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[6] Specifically, indole compounds have been identified as inhibitors of the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.[7][8]

Proposed Signaling Pathways and Molecular Targets

Based on the literature for related indole compounds, we propose investigating the effect of this compound on the following key cancer-related signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many indole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR.[2]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by indole compounds can lead to anticancer effects.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Raf This compound->MEK

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

This protocol is for determining the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of this compound using a tumor xenograft model in mice.[9]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HCT-116)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., irinotecan)[9]

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomly assign the mice into treatment groups (e.g., vehicle control, this compound low dose, high dose, and positive control).

  • Treatment Administration: Administer the compound (e.g., intraperitoneally or orally) at the determined doses and schedule (e.g., daily for 14 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Hypothetical Data Presentation

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of this compound

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-7 (Breast) 8.50.5
A549 (Lung) 12.30.8
HCT-116 (Colon) 5.70.4

Potential Research Area 2: Antimicrobial Activity

Rationale: Indole and its derivatives have been reported to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[3] The nitrile group can also contribute to the biological activity of a compound. Therefore, this compound is a promising candidate for the development of new antimicrobial agents.

Proposed Molecular Targets

Potential molecular targets for the antimicrobial activity of indole derivatives include:

  • Cell Wall/Membrane Synthesis: Disruption of the bacterial cell wall or membrane integrity.

  • DNA/RNA Synthesis: Inhibition of essential enzymes involved in nucleic acid replication and transcription.

  • Protein Synthesis: Interference with ribosomal function.

Antimicrobial_Targets cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane DNA Gyrase DNA Gyrase DNA Synthesis DNA Synthesis DNA Gyrase->DNA Synthesis Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->Cell Wall This compound->Cell Membrane This compound->DNA Gyrase This compound->Ribosome

Caption: Potential molecular targets for the antimicrobial activity of this compound.

Experimental Protocols

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • This compound

  • DMSO

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[10]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation

Table 3: Hypothetical Minimum Inhibitory Concentrations (MIC in µg/mL) of this compound

MicroorganismThis compoundCiprofloxacinFluconazole
Staphylococcus aureus 161-
Escherichia coli 320.5-
Candida albicans 8-2

Potential Research Area 3: Neuroprotective Activity

Rationale: Many indole derivatives have demonstrated neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11] Their mechanisms of action often involve antioxidant effects and modulation of signaling pathways related to neuronal survival.

Proposed Signaling Pathways and Mechanisms
  • Nrf2-ARE Pathway: Activation of the Nrf2-antioxidant response element (ARE) pathway can protect neurons from oxidative stress, a key factor in neurodegeneration.[12]

  • Anti-aggregation Properties: Some indole derivatives can inhibit the aggregation of proteins like amyloid-beta, which is a hallmark of Alzheimer's disease.

Neuroprotection_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocation to nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Neuronal Survival Neuronal Survival Antioxidant Genes->Neuronal Survival This compound This compound This compound->Keap1

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (as described in section 2.2.1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate into a neuronal phenotype.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone.

Hypothetical Data Presentation

Table 4: Hypothetical Neuroprotective Effect of this compound against H₂O₂-induced Toxicity in SH-SY5Y cells

TreatmentCell Viability (%)
Control 100
H₂O₂ (100 µM) 50
H₂O₂ + 1 µM Compound 65
H₂O₂ + 10 µM Compound 85

Synthesis of this compound

While several methods for the synthesis of substituted indoles exist, a common approach involves the Fischer indole synthesis.[13] A plausible synthetic route for this compound could be adapted from methods used for similar 3-substituted indole-2-carbonitriles.[14] A potential starting material could be 2-hydrazinobenzonitrile, which can be reacted with an appropriate ketone or aldehyde followed by cyclization.

Synthesis_Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis and characterization of this compound.

A detailed experimental protocol for the synthesis of 3-substituted indole-2-carbonitriles can be found in the literature, which typically involves the reaction of an appropriately substituted phenylhydrazine with a carbonyl compound under acidic conditions.[13][14]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive pharmacological activities of the indole class of compounds, we have outlined three primary research avenues: anticancer, antimicrobial, and neuroprotective applications. The provided experimental protocols and proposed signaling pathways offer a foundational framework for initiating a comprehensive investigation into the biological activities of this molecule.

Future research should focus on:

  • Synthesis and Characterization: Development of an optimized and scalable synthesis route for this compound and its analogs.

  • In Vitro Screening: Comprehensive screening against a wider panel of cancer cell lines, microbial strains, and in various models of neurodegeneration.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

The exploration of this compound holds the potential to yield novel drug candidates with significant therapeutic value. This guide serves as a catalyst for such endeavors, providing the necessary scientific rationale and methodological guidance to propel this promising molecule from the laboratory to preclinical and, potentially, clinical development.

References

The Ascendant Pharmacophore: An In-depth Technical Guide to the Biological Significance of Indole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold stands as a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among its diverse derivatives, the indole-2-carbonitrile core has emerged as a particularly compelling pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of indole-2-carbonitriles, with a focus on their anticancer and antiviral properties. We will delve into their mechanisms of action, present quantitative biological data, detail relevant experimental protocols, and visualize the key signaling pathways they modulate.

The Indole-2-carbonitrile Core: A Privileged Scaffold

The indole ring system, with its fused benzene and pyrrole rings, provides a unique structural and electronic framework that allows for diverse interactions with biological targets.[2] The introduction of a nitrile (-C≡N) group at the 2-position significantly influences the molecule's properties. The cyano group is a strong electron-withdrawing group, which can modulate the electron density of the indole ring, affecting its binding characteristics.[3] Furthermore, the nitrile moiety can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors, contributing to the compound's potency and selectivity.[3]

Anticancer Activity of Indole-2-carbonitriles

Indole-2-carbonitrile derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and proliferation.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly at the G1/S phase transition.[4] Its aberrant activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6] Several indole-2-carboxamide derivatives, structurally related to indole-2-carbonitriles, have shown potent inhibition of CDK2, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data for Indole-2-carboxamide CDK2 Inhibitors

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (GI50 µM)Reference
5e CDK213A-549, MCF-7, Panc-1, HT-290.95[5]
5h CDK211A-549, MCF-7, Panc-1, HT-291.10[5]
5k CDK219A-549, MCF-7, Panc-1, HT-291.50[5]
Dinaciclib (Reference) CDK220--[5]

Signaling Pathway: CDK2 Inhibition-Mediated Apoptosis

Inhibition of CDK2 by indole derivatives can trigger a cascade of events leading to programmed cell death (apoptosis). A key pathway involves the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[4]

CDK2_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus (e.g., DNA Damage) cluster_regulation Cellular Response DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 CDK2 CDK2 Activation p53->CDK2 Bax Bax Activation CDK2->Bax CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Cascade CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Indole_Inhibitor Indole-2-carbonitrile Derivative Indole_Inhibitor->CDK2 Inhibition

CDK2 inhibition by indole-2-carbonitrile derivatives can induce apoptosis.
Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy.[7] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to mitotic arrest and apoptosis.[8][9]

Quantitative Data for Indole-based Tubulin Inhibitors

CompoundTargetIC50 (µM)Cell LineAntiproliferative Activity (IC50 µM)Reference
Compound 9 Tubulin Polymerization1.5A549, HepG2, MCF-72.4 - 5.1[9]
Compound 1k Tubulin Polymerization0.58MCF-70.0045[5]
Compound 14e Tubulin Polymerization-Various0.055 - 0.305[5]
Colchicine (Reference) Tubulin Polymerization---
Inhibition of Topoisomerase II

Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation.[10] Its inhibition leads to DNA damage and subsequent cell death. Certain indole derivatives have been shown to act as topoisomerase II inhibitors.[10]

Quantitative Data for Indole-based Topoisomerase II Inhibitors

CompoundTargetIC50 (µM)Cell LineAntiproliferative Activity (IC50 µM)Reference
5f Topoisomerase IIα-SMMC-7721, HepG20.56, 0.91[10]

Antiviral Activity of Indole-2-carbonitriles

The indole-2-carbonitrile scaffold has also shown promise in the development of antiviral agents, most notably as inhibitors of HIV-1 integrase.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication.[11] Indole-2-carboxylic acid derivatives, closely related to the carbonitriles, have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[11][12] The indole core and the C2 substituent chelate essential Mg2+ ions in the enzyme's active site.[12]

Quantitative Data for Indole-based HIV-1 Integrase Inhibitors

CompoundTargetIC50 (µM)Antiviral Activity (EC50 µM)Reference
20a HIV-1 Integrase0.13-[12]
CHI-1043 HIV-1 Integrase-Submicromolar[13]
Indole-based allosteric inhibitor HIV-1 Integrase4.5-

Signaling Pathway: HIV-1 Integrase Inhibition

Inhibitors targeting HIV-1 integrase block the integration of viral DNA into the host genome, thereby halting the viral life cycle.

HIV1_Integrase_Inhibition cluster_viral_cycle HIV-1 Replication Cycle Viral_Entry Viral Entry & Reverse Transcription Viral_DNA Viral DNA Viral_Entry->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Viral Protein & RNA Synthesis Provirus->Transcription_Translation Assembly_Budding New Virion Assembly & Budding Transcription_Translation->Assembly_Budding Indole_Inhibitor Indole-2-carbonitrile Derivative (INSTI) Indole_Inhibitor->Integration Inhibition HIV_Integrase HIV-1 Integrase HIV_Integrase->Integration

Indole-2-carbonitrile derivatives can inhibit HIV-1 replication.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of indole-2-carbonitrile derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of indole-2-carbonitrile derivative A->B C 3. Incubate for a defined period (e.g., 24-72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate cell viability and IC50 values G->H

Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carbonitrile compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Prepare various concentrations of the indole-2-carbonitrile test compound.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or a control (vehicle, a known inhibitor like colchicine, or a known stabilizer like paclitaxel).

  • Polymerization and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode.

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine the inhibitory activity.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation or relaxation of supercoiled DNA by topoisomerase II.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA) or supercoiled plasmid DNA, assay buffer, ATP, and the indole-2-carbonitrile test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the formation of decatenated or relaxed DNA compared to the control.

Conclusion and Future Perspectives

The indole-2-carbonitrile core represents a versatile and promising scaffold in modern drug discovery. Its derivatives have demonstrated significant potential as anticancer and antiviral agents by targeting a range of critical cellular and viral proteins. The unique electronic and structural properties conferred by the 2-cyano group contribute to the potent and often selective biological activities observed.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole-2-carbonitrile core will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular interactions between indole-2-carbonitrile derivatives and their biological targets will facilitate rational drug design.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest its potential utility in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Comparative Studies: Direct comparison of the biological activities of indole-2-carbonitriles with their corresponding carboxamide or carboxylic acid analogs will provide valuable insights into the specific role of the nitrile group.

References

Theoretical Exploration of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of a Promising Heterocyclic Scaffold

Abstract

3-Methyl-1H-indole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its indole core, a common motif in numerous biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its structural, spectroscopic, and electronic properties. While direct experimental data for this specific molecule is limited, this paper consolidates theoretical predictions based on Density Functional Theory (DFT) calculations and comparative analysis with closely related indole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this molecule to facilitate its application in the design of novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methyl group at the C3 position and a nitrile group at the C2 position of the indole ring can significantly influence the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby modulating its biological activity. This document delves into the theoretical underpinnings of this compound's physicochemical properties through computational chemistry, offering insights into its behavior at a molecular level.

Molecular Structure and Geometry

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A methyl group is substituted at the third position and a nitrile group at the second position of the indole ring.

Optimized Geometry

Due to the lack of published experimental crystal structures for this compound, its geometry is predicted using Density Functional Theory (DFT) calculations. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this, the B3LYP functional combined with a 6-311G(d,p) basis set is a common and reliable method for geometry optimization.[2] The anticipated bond lengths and angles are presented in Table 1, derived from theoretical calculations on analogous indole structures.

Table 1: Predicted Geometrical Parameters of this compound (Calculated using DFT)

ParameterBond/AnglePredicted Value
Bond Length (Å)C2-C31.38
C3-C3A1.45
C2-N11.37
N1-C7A1.39
C2-CN1.43
C-N (nitrile)1.16
C3-CH31.51
Bond Angle (°)N1-C2-C3108.5
C2-C3-C3A109.0
N1-C2-CN125.0
C3-C2-CN126.5
C2-C3-CH3128.0

Note: These values are estimations based on DFT calculations of similar indole derivatives and may vary from experimental values.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. This section outlines the expected spectroscopic signatures based on theoretical calculations and data from related compounds.

Vibrational Spectroscopy (FT-IR and Raman)

The theoretical vibrational frequencies of this compound can be calculated using DFT. The assignments of the principal vibrational modes are presented in Table 2, with comparative data from experimental studies on 3-methyl-2-phenyl-indole.[3]

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3400 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Methyl)2850 - 2960Medium
C≡N Stretch (Nitrile)2220 - 2260Strong
C=C Stretch (Aromatic)1500 - 1600Medium-Strong
C-N Stretch1300 - 1350Medium
C-H Bend (Aromatic)680 - 900Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Tables 3 and 4. These predictions are based on the analysis of reported NMR data for various substituted 3-methylindoles.[4]

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

ProtonPredicted Chemical Shift (δ)
N-H8.0 - 8.5 (broad singlet)
Aromatic Protons7.0 - 7.8 (multiplets)
Methyl Protons2.3 - 2.5 (singlet)

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

CarbonPredicted Chemical Shift (δ)
C2~110
C3~125
C (Nitrile)~115
C (Methyl)10 - 15
Aromatic Carbons110 - 140
UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is expected to exhibit characteristic bands for the indole chromophore. Based on studies of related indole-2-carbonitrile derivatives, absorption maxima are anticipated in the range of 280-350 nm.

Theoretical Studies

Computational chemistry provides deep insights into the electronic properties and reactivity of molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. For this compound, the HOMO is expected to be localized on the indole ring, indicating its electron-donating nature, while the LUMO is likely to be distributed over the nitrile group and the pyrole ring, suggesting its electron-accepting capabilities.

HOMO_LUMO HOMO-LUMO Energy Diagram cluster_levels HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donating Energy_Gap Energy Gap (ΔE) Dictates Reactivity & Stability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Accepting

A simplified representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.[5][6] For this compound, the MEP map is expected to show a negative potential (red/yellow regions) around the nitrogen atom of the nitrile group and the indole nitrogen, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is anticipated around the N-H proton and the aromatic protons, suggesting these are sites for nucleophilic attack.[7]

MEP_Concept Molecular Electrostatic Potential (MEP) Concept cluster_regions Charge Distribution Molecule This compound Negative Negative Potential (Red) (e.g., Nitrile Nitrogen) Site for Electrophilic Attack Molecule->Negative predicts Positive Positive Potential (Blue) (e.g., N-H Proton) Site for Nucleophilic Attack Molecule->Positive predicts

Conceptual diagram of MEP analysis.

Synthesis and Experimental Protocols

While a specific, detailed protocol for this compound was not found in the reviewed literature, general methods for the synthesis of related indole-2-carbonitriles have been reported. A common approach involves the dehydration of the corresponding 2-carboxamide.[8]

General Synthesis Workflow

Synthesis_Workflow Start 3-Methyl-1H-indole-2-carboxamide Reagent Dehydrating Agent (e.g., POCl₃, SOCl₂) Start->Reagent Product This compound Reagent->Product Purification Purification (Column Chromatography) Product->Purification

A generalized synthetic pathway.
Experimental Characterization Protocol

A general protocol for the characterization of a synthesized indole derivative would involve the following steps:

  • Purification: The crude product is typically purified by column chromatography on silica gel.

  • Structure Elucidation:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz), typically using CDCl₃ or DMSO-d₆ as the solvent and TMS as an internal standard.[4][9]

    • FT-IR Spectroscopy: The FT-IR spectrum is recorded, often using KBr pellets, to identify characteristic functional groups.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Potential Biological Activities and Molecular Docking

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.[10]

Docking_Workflow Ligand Prepare Ligand (this compound) Docking Perform Docking Simulation Ligand->Docking Protein Prepare Protein Target (e.g., Kinase, Enzyme) Protein->Docking Analysis Analyze Binding Modes & Scoring Functions Docking->Analysis Result Identify Potential Inhibitors Analysis->Result

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 3-Methyl-1H-indole-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The outlined synthetic pathway begins with readily available starting materials and proceeds through key intermediates, including ethyl 3-methyl-1H-indole-2-carboxylate and 3-methyl-1H-indole-2-carboxamide.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence:

  • Japp-Klingemann Indole Synthesis: Formation of ethyl 3-methyl-1H-indole-2-carboxylate from aniline and ethyl 2-methylacetoacetate.

  • Ester Hydrolysis: Conversion of the ethyl ester to 3-methyl-1H-indole-2-carboxylic acid.

  • Amide Formation: Synthesis of 3-methyl-1H-indole-2-carboxamide from the corresponding carboxylic acid.

  • Dehydration: Conversion of the primary amide to the target nitrile, this compound.

Synthesis_Workflow Aniline Aniline Intermediate_ester Ethyl 3-methyl-1H- indole-2-carboxylate Aniline->Intermediate_ester 1. NaNO2, HCl 2. Ethyl 2-methylacetoacetate,    NaOAc, EtOH 3. H2SO4, EtOH (reflux) Et_2_Me_acetoacetate Ethyl 2-methylacetoacetate Et_2_Me_acetoacetate->Intermediate_ester Intermediate_acid 3-Methyl-1H-indole- 2-carboxylic acid Intermediate_ester->Intermediate_acid   NaOH, EtOH/H2O      (reflux)    Intermediate_amide 3-Methyl-1H-indole- 2-carboxamide Intermediate_acid->Intermediate_amide 1. SOCl2 2. NH4OH Final_product 3-Methyl-1H-indole- 2-carbonitrile Intermediate_amide->Final_product   POCl3, DMF      (0 °C to rt)   

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

StepProductStarting Material(s)ReagentsSolvent(s)Typical Yield (%)Reference(s)
1Ethyl 3-methyl-1H-indole-2-carboxylateAniline, Ethyl 2-methylacetoacetateNaNO₂, HCl, NaOAc, H₂SO₄Ethanol60-70[1][2][3]
23-Methyl-1H-indole-2-carboxylic acidEthyl 3-methyl-1H-indole-2-carboxylateNaOHEthanol, Water85-95[4][5]
33-Methyl-1H-indole-2-carboxamide3-Methyl-1H-indole-2-carboxylic acidSOCl₂, NH₄OHToluene, THF70-85[6][7]
4This compound3-Methyl-1H-indole-2-carboxamidePOCl₃DMF80-90[8]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

This procedure utilizes the Japp-Klingemann reaction followed by a Fischer indole cyclization.[1][2][3]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Diazotization of Aniline:

    • In a flask cooled to 0-5 °C, dissolve aniline in a mixture of concentrated HCl and water.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

    • Add a solution of sodium acetate in water and cool the mixture to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. The hydrazone intermediate will precipitate.

    • Filter the precipitated solid, wash with water, and dry.

  • Fischer Indole Cyclization:

    • Suspend the dried hydrazone in ethanol.

    • Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • After cooling, pour the reaction mixture into ice water.

    • The crude ethyl 3-methyl-1H-indole-2-carboxylate will precipitate.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified product.

Step 2: Hydrolysis of Ethyl 3-methyl-1H-indole-2-carboxylate

This step involves the saponification of the ester to the corresponding carboxylic acid.[4][5]

Materials:

  • Ethyl 3-methyl-1H-indole-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl 3-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.

  • Filter the precipitated 3-methyl-1H-indole-2-carboxylic acid, wash with cold water, and dry.

Step 3: Synthesis of 3-Methyl-1H-indole-2-carboxamide

This protocol describes the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.[6][7]

Materials:

  • 3-Methyl-1H-indole-2-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • Aqueous Ammonia (NH₄OH)

  • Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation:

    • Suspend 3-methyl-1H-indole-2-carboxylic acid in toluene.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in THF and cool the solution to 0 °C.

    • Slowly add concentrated aqueous ammonia, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the THF under reduced pressure.

    • Add water to the residue, and the crude 3-methyl-1H-indole-2-carboxamide will precipitate.

    • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 4: Dehydration of 3-Methyl-1H-indole-2-carboxamide

This final step involves the dehydration of the primary amide to the target carbonitrile using phosphorus oxychloride.[8]

Materials:

  • 3-Methyl-1H-indole-2-carboxamide

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice water

Procedure:

  • In a flask, add 3-methyl-1H-indole-2-carboxamide to DMF and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice water with vigorous stirring.

  • The crude this compound will precipitate.

  • Filter the solid, wash thoroughly with water, and dry.

  • The product can be further purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

References

Application Notes and Protocols for the Laboratory Preparation of Substituted Indole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of substituted indole-2-carbonitriles, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The following sections outline various synthetic strategies, complete with step-by-step experimental procedures, tabulated data for easy comparison of outcomes, and visual diagrams of the reaction pathways and workflows.

Method 1: Dehydration of Indole-2-carboxamides

A common and straightforward method for the synthesis of indole-2-carbonitriles involves the dehydration of the corresponding indole-2-carboxamides. This transformation is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol

Synthesis of 1H-Indole-2-carbonitrile (3a)

  • Preparation of 1H-indole-2-carboxamide (2a):

    • To a solution of 1H-indole-2-carboxylic acid (1a) in dry chloroform, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) to the mixture.

    • Reflux the reaction mixture for 24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure to yield the acyl chloride.

    • The crude acyl chloride is then carefully added to a 25% aqueous ammonia solution and stirred at room temperature for 2 hours.

    • The resulting precipitate, 1H-indole-2-carboxamide (2a), is collected by filtration, washed with water, and dried.

  • Dehydration to 1H-indole-2-carbonitrile (3a):

    • Suspend the 1H-indole-2-carboxamide (2a) in dry chloroform.

    • Add phosphorus oxychloride (POCl₃, 4 equivalents) to the suspension.

    • Reflux the reaction mixture for 3 hours.[2]

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1H-indole-2-carbonitrile (3a).[1]

Data Presentation
Starting Material (Amide)Product (Nitrile)Dehydrating AgentSolventYield (%)Reference
1H-Indole-2-carboxamides (2a-d)1H-Indole-2-carbonitriles (3a-d)POCl₃CHCl₃65-85[1]

Reaction Workflow

dehydration_workflow cluster_prep Preparation of Amide cluster_dehydration Dehydration cluster_workup Workup & Purification carboxylic_acid 1H-Indole-2-carboxylic acid acyl_chloride Acyl Chloride Intermediate carboxylic_acid->acyl_chloride SOCl₂, DMF (cat.), CHCl₃, reflux amide 1H-Indole-2-carboxamide acyl_chloride->amide 25% NH₃ (aq), rt nitrile 1H-Indole-2-carbonitrile amide->nitrile POCl₃, CHCl₃, reflux purified_nitrile Purified Indole-2-carbonitrile nitrile->purified_nitrile Extraction & Chromatography

Caption: Workflow for the synthesis of indole-2-carbonitriles via dehydration of carboxamides.

Method 2: Palladium-Catalyzed Cyanation of 2-gem-Dihalovinylanilines

This method provides an efficient route to 2-cyanoindoles from readily accessible 2-gem-dihalovinylanilines. The palladium-catalyzed intramolecular cyclization followed by cyanation is a key feature of this approach. The use of Zn(TFA)₂ is reported to enhance the catalytic activity.[3]

Experimental Protocol

General Procedure for Palladium-Catalyzed Synthesis of 2-Cyanoindoles:

  • To an oven-dried reaction vessel, add the 2-gem-dihalovinylaniline (1 equivalent), Zn(CN)₂ (0.55 equivalents), K₃PO₄ (2 equivalents), Zn(TFA)₂ (10 mol%), and Pd(tBu₃P)₂ (5 mol%).[3]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene (PhMe) and N,N-dimethylacetamide (DMA).

  • Heat the reaction mixture to 110 °C and stir for the specified time (typically monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-cyanoindole.

Data Presentation
SubstrateCatalyst SystemCyanide SourceAdditiveSolventYield (%)Reference
2-gem-DihalovinylanilinesPd(tBu₃P)₂ (5 mol%)Zn(CN)₂ (0.55 equiv)Zn(TFA)₂ (10 mol%)PhMe-DMAup to 74[3]

Proposed Catalytic Cycle

pd_catalyzed_cyanation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition intermediate1 Aryl-Pd(II)-X Complex oxidative_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Indolyl-Pd(II)-X Complex cyclization->intermediate2 cyanation Cyanation intermediate2->cyanation reductive_elimination Reductive Elimination cyanation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Cyanoindole reductive_elimination->product substrate 2-gem-Dihalovinylaniline substrate->oxidative_addition cyanide_source Zn(CN)₂ cyanide_source->cyanation

Caption: Proposed catalytic cycle for the synthesis of 2-cyanoindoles.

Method 3: Electrochemical C-H Cyanation of Indoles

A modern and sustainable approach for the synthesis of indole-2-carbonitriles is the direct electrochemical C-H cyanation. This method avoids the use of transition-metal catalysts and harsh chemical oxidants.[4] High regioselectivity for either C2 or C3 cyanation can be achieved by carefully selecting the reaction conditions.

Experimental Protocol

General Procedure for Electrochemical C2-Cyanation of Indole:

  • Set up an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.

  • To the cell, add the indole substrate (1 equivalent), trimethylsilyl cyanide (TMSCN) as the cyanide source, tris(4-bromophenyl)amine as a redox catalyst, and NaOH as a base.[4]

  • Add a solution of nBu₄NBF₄ in an acetonitrile-water mixture as the electrolyte.

  • Stir the reaction mixture at room temperature.

  • Apply a constant current of 10 mA and monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the C2-cyanated indole.

Data Presentation
SubstrateCyanide SourceRedox CatalystBaseElectrolyteYield (%)Reference
IndolesTMSCNTris(4-bromophenyl)amineNaOHnBu₄NBF₄ in MeCN/H₂OGood[4]

Experimental Workflow

electrochemical_cyanation cluster_setup Cell Setup cluster_reagents Reagent Addition cluster_reaction Electrolysis cluster_workup Workup & Purification cell Undivided Electrochemical Cell (RVC anode, Pt cathode) reagents Indole Substrate TMSCN Redox Catalyst NaOH nBu₄NBF₄ in MeCN/H₂O cell->reagents electrolysis Apply Constant Current (10 mA) Stir at Room Temperature reagents->electrolysis workup Aqueous Workup Extraction Chromatography electrolysis->workup product C2-Cyanated Indole workup->product

Caption: Workflow for the electrochemical C-H cyanation of indoles.

Method 4: Rhodium-Catalyzed C2-Selective Cyanation

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocycles. Rhodium(III) catalysts have been effectively employed for the C2-selective cyanation of indoles using p-toluenesulfonyl cyanide (TsCN) as a safe and efficient cyanide source.[5][6]

Experimental Protocol

General Procedure for Rhodium-Catalyzed C2-Cyanation:

  • In a reaction tube, combine the N-substituted indole (1 equivalent), p-toluenesulfonyl cyanide (TsCN, 1.2-2 equivalents), and the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂).

  • Add a silver salt co-catalyst/oxidant (e.g., AgSbF₆ or AgOAc) and a suitable solvent (e.g., t-AmOH).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the silver salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the C2-cyanated indole.

Data Presentation
SubstrateCyanide SourceCatalyst SystemSolventYield (%)Reference
N-Substituted Indolesp-Toluenesulfonyl cyanide (TsCN)Rh(III) complext-AmOHModerate to Good[5][6]

Logical Relationship of Reaction Components

rhodium_cyanation reagents N-Substituted Indole p-Toluenesulfonyl Cyanide (TsCN) product C2-Cyanated Indole reagents:indole->product Substrate reagents:cn->product Cyanide Source catalyst Rh(III) Catalyst Ag Salt (Co-catalyst) catalyst:rh->product C-H Activation catalyst:ag->product Oxidant conditions Solvent (e.g., t-AmOH) Heat (80-120 °C) conditions->product Reaction Environment

Caption: Key components for Rh(III)-catalyzed C2-cyanation of indoles.

References

Application Notes: 3-Methyl-1H-indole-2-carbonitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbonitrile is a valuable heterocyclic building block in organic synthesis, particularly for the construction of biologically active molecules and novel pharmaceutical candidates. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and approved drugs. The presence of a nitrile group at the 2-position and a methyl group at the 3-position offers multiple reaction sites for diversification, making it an attractive precursor for generating libraries of complex molecules. These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex molecular architectures.

Synthetic Applications and Protocols

This compound can be strategically functionalized at several positions: the indole nitrogen (N1), the nitrile group (C2), and the methyl group (C3).

N-Alkylation of the Indole Ring

The nitrogen atom of the indole ring can be readily alkylated to introduce a variety of substituents, which can significantly influence the biological activity of the resulting compounds. A common method for N-alkylation involves deprotonation with a strong base followed by reaction with an alkyl halide.

General Protocol for N-Alkylation:

A general procedure for the N-alkylation of indole derivatives involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent.

  • Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., methyl iodide, benzyl bromide), Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30-60 minutes.

    • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocycles from a 3-oxo-propanenitrile Intermediate

The 2-cyano group can be elaborated to form a β-keto-nitrile, a versatile intermediate for the synthesis of various five- and six-membered heterocycles. This intermediate, 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, can be prepared from this compound, although the direct conversion protocol is not readily found in the literature. A related synthesis starts from 3-methyl-1H-indole. Once obtained, this intermediate is a valuable precursor.

A key derivative of this intermediate is 2-cyano-N-(4-cyanophenyl)-3-(3-methyl-1H-indol-2-yl)-3-thioxo-propanamide, which can be used to synthesize various heterocyclic compounds.

Protocol for the Synthesis of 2-(5-amino-3-(4-cyanophenyl)-4-((E)-4-methoxybenzylidene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1-(3-methyl-1H-indol-2-yl)ethan-1-one:

This protocol describes the synthesis of a complex thiadiazole derivative, showcasing the utility of the elaborated precursor.

  • Materials: 2-cyano-N-(4-cyanophenyl)-3-(3-methyl-1H-indol-2-yl)-3-thioxo-propanamide, 4-methoxybenzaldehyde, piperidine, ethanol.

  • Procedure:

    • A mixture of 2-cyano-N-(4-cyanophenyl)-3-(3-methyl-1H-indol-2-yl)-3-thioxo-propanamide (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL) containing a catalytic amount of piperidine (0.5 mL) is heated under reflux for 4 hours.

    • The reaction mixture is then cooled to room temperature.

    • The solid product is collected by filtration, washed with ethanol, and recrystallized from ethanol to give the final product.

ProductYield (%)Melting Point (°C)
2-(5-amino-3-(4-cyanophenyl)-4-((E)-4-methoxybenzylidene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1-(3-methyl-1H-indol-2-yl)ethan-1-one75230-232
Functionalization of the 3-Methyl Group (Proposed)

The methyl group at the 3-position is a potential site for functionalization, for instance, via radical bromination to form a 3-(bromomethyl) derivative. This intermediate would be a versatile precursor for introducing a wide range of nucleophiles at this position.

Proposed Protocol for the Synthesis of 3-(Bromomethyl)-1H-indole-2-carbonitrile:

  • Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Biological Applications

Derivatives of 3-methylindole are of significant interest in drug discovery due to their diverse biological activities. N-substituted 3-methylindoles, for example, have been investigated for their potential as anticancer agents.

Cytotoxic Activity of N-Substituted 3-Methylindole Derivatives

A study by Albhaisi et al. described the synthesis of novel N-substituted 3-methylindole derivatives and evaluated their cytotoxic activity against the MCF-7 breast cancer cell line.[1][2][3] While the precursor was 3-methylindole, the findings highlight the potential of the N-substituted 3-methylindole scaffold in cancer therapy.

CompoundR-group on Piperidine/PiperazineIC₅₀ on MCF-7 (µM)[1][2][3]Selectivity Index (SI)[1][2][3]
1 4-phenylpiperidine273.21
2 4-benzoylpiperidine531.08
3 4-(2-methoxyphenyl)piperazine352.90
9 4-(4-fluorophenyl)piperazine321.48
10 4-(2-pyridinyl)piperazine312.29
Tamoxifen (Reference Drug)--

The selectivity index (SI) is calculated as the ratio of the IC₅₀ value on non-cancerous HUVEC cells to the IC₅₀ value on MCF-7 cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic strategies and a potential biological mechanism of action for derivatives of this compound.

synthetic_pathways cluster_n_alkylation N-Alkylation cluster_c3_functionalization C3-Methyl Functionalization (Proposed) cluster_c2_elaboration C2-Nitrile Elaboration precursor This compound n_alkylation N-Alkylated Product precursor->n_alkylation NaH, DMF, R-X bromination 3-(Bromomethyl) Derivative precursor->bromination NBS, AIBN keto_nitrile 3-Oxo-propanenitrile Intermediate precursor->keto_nitrile Elaboration c3_product C3-Substituted Product bromination->c3_product Nucleophile heterocycle Heterocyclic Product keto_nitrile->heterocycle Cyclization

Caption: Synthetic pathways from this compound.

experimental_workflow start Start with 3-Methylindole Precursor synthesis Synthesize N-Substituted Derivatives start->synthesis purification Purify and Characterize Compounds synthesis->purification cell_culture Culture MCF-7 and HUVEC cells purification->cell_culture mtt_assay Perform MTT Assay cell_culture->mtt_assay data_analysis Analyze Data (IC50, SI) mtt_assay->data_analysis conclusion Draw Conclusions on Cytotoxicity data_analysis->conclusion

Caption: Workflow for evaluating cytotoxic activity.

signaling_pathway drug N-Substituted 3-Methylindole Derivative receptor Cell Surface Receptor (e.g., Growth Factor Receptor) drug->receptor Inhibition? kinase_cascade Intracellular Kinase Cascade (e.g., MAPK/ERK Pathway) drug->kinase_cascade Inhibition apoptosis Apoptosis drug->apoptosis Induction receptor->kinase_cascade transcription_factor Transcription Factors (e.g., AP-1, Myc) kinase_cascade->transcription_factor cell_cycle Cell Cycle Progression transcription_factor->cell_cycle proliferation Cell Proliferation and Survival cell_cycle->proliferation apoptosis->proliferation Inhibition

Caption: Potential signaling pathway targeted by indole derivatives.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the functionalization of the 3-methyl-1H-indole-2-carbonitrile scaffold using various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols outlined below describe the derivatization at the indole nitrogen and the benzene ring, enabling the synthesis of a diverse range of novel compounds.

Introduction

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound core, these reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, significantly expanding its chemical diversity. This document covers key reactions such as Buchwald-Hartwig N-arylation, and Suzuki-Miyaura, Heck, and Sonogashira couplings on a halogenated indole scaffold.

Precursor Synthesis: Halogenation of this compound

To enable cross-coupling reactions on the benzene portion of the indole ring, a halogen substituent is typically required as a handle. Iodination at the C5 position is a feasible strategy.

Experimental Protocol: Synthesis of 5-Iodo-3-methyl-1H-indole-2-carbonitrile

This protocol is adapted from procedures for similar indole structures.

  • Materials: this compound, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.1 equiv.) portion-wise over 15 minutes, keeping the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-iodo-3-methyl-1H-indole-2-carbonitrile.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between the indole nitrogen and an aryl halide.[1][2]

Experimental Protocol: N-Arylation of this compound

  • Materials: this compound, aryl halide (e.g., 4-bromotoluene), Pd₂(dba)₃, a bulky electron-rich phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu).[1]

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv.).

    • Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 AmineCoord Amine Coordination ArPd(II)XL2->AmineCoord R'R''NH -L ArPd(II)(NHR'R'')XL [Ar-Pd(II)(NHR'R'')L]⁺X⁻ AmineCoord->ArPd(II)(NHR'R'')XL Deprotonation Deprotonation (Base) ArPd(II)(NHR'R'')XL->Deprotonation -BH⁺X⁻ ArPd(II)(NR'R'')L Ar-Pd(II)-NR'R'' L Deprotonation->ArPd(II)(NR'R'')L RedElim Reductive Elimination ArPd(II)(NR'R'')L->RedElim RedElim->Pd(0)L2 Ar-NR'R'' +L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and a boronic acid derivative.[6] This reaction is ideal for synthesizing aryl- or vinyl-substituted indoles from a halo-substituted this compound precursor.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodo-3-methyl-1H-indole-2-carbonitrile

This protocol is adapted from Hrizi et al.[6]

  • Materials: 5-Iodo-3-methyl-1H-indole-2-carbonitrile, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene, ethanol, and water.

  • Procedure:

    • In a Schlenk tube, combine 5-iodo-3-methyl-1H-indole-2-carbonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), and Na₂CO₃ (3.0 equiv.).

    • Add Pd(PPh₃)₄ (5 mol%).

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add a degassed solvent mixture of toluene/ethanol/water (4:1:1).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Suzuki-Miyaura Coupling Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801285-95 (estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801280-90 (estimated)
33-Tolylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801282-92 (estimated)

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OH)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[6][7][8]

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This method can be used to introduce vinyl groups onto the halogenated indole scaffold.

Experimental Protocol: Heck Reaction of 5-Iodo-3-methyl-1H-indole-2-carbonitrile

This protocol is adapted from Hrizi et al.[9]

  • Materials: 5-Iodo-3-methyl-1H-indole-2-carbonitrile, alkene (e.g., styrene), Pd(OAc)₂, KOAc, n-Bu₄NCl, DMF.

  • Procedure:

    • To a sealed tube, add 5-iodo-3-methyl-1H-indole-2-carbonitrile (1.0 equiv.), KOAc (6.0 equiv.), and n-Bu₄NCl (2.0 equiv.).

    • Add Pd(OAc)₂ (4 mol%).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DMF and the alkene (1.2 equiv.).

    • Heat the reaction to 80 °C for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Heck Reaction Data
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (4)KOAcDMF802485-95 (estimated)
2n-Butyl acrylatePd(OAc)₂ (4)KOAcDMF802480-90 (estimated)
3AcrylonitrilePd(OAc)₂ (4)KOAcDMF802475-85 (estimated)

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_2 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 AlkeneCoord Alkene Coordination ArPd(II)XL2->AlkeneCoord Alkene -L MigratoryIns Migratory Insertion AlkeneCoord->MigratoryIns BetaHydride β-Hydride Elimination MigratoryIns->BetaHydride BaseRegen Base Regeneration BetaHydride->BaseRegen Product BaseRegen->Pd(0)L2 -BH⁺X⁻

Caption: Catalytic cycle of the Heck reaction.[9][10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted indoles.[1][9]

Experimental Protocol: Sonogashira Coupling of 5-Iodo-3-methyl-1H-indole-2-carbonitrile

This protocol is adapted from Hrizi et al.[1]

  • Materials: 5-Iodo-3-methyl-1H-indole-2-carbonitrile, terminal alkyne (e.g., phenylacetylene), PdCl₂(PPh₃)₂, CuI, Et₃N, DMF.

  • Procedure:

    • To a Schlenk tube, add 5-iodo-3-methyl-1H-indole-2-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%).

    • Evacuate and backfill with argon.

    • Add anhydrous DMF, Et₃N (3.0 equiv.), and the terminal alkyne (1.2 equiv.).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling Data
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTempTimeYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMFRTOvernight80-90 (estimated)
21-HexynePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMFRTOvernight75-85 (estimated)
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NDMFRTOvernight85-95 (estimated)

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_3 Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)CCR'L2 Ar-Pd(II)-C≡CR' L₂ Transmetalation->ArPd(II)CCR'L2 CuCCR Cu-C≡CR' RedElim Reductive Elimination ArPd(II)CCR'L2->RedElim RedElim->Pd(0)L2 Ar-C≡CR' CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R'C≡CH Base, -BH⁺X⁻ AlkyneCoord->CuCCR ToPd To Pd Cycle CuCCR->ToPd ToPd->CuX

Caption: Catalytic cycles of the Sonogashira coupling.[12][13][14]

References

Application Note: Quantitative Analysis of 3-Methyl-1H-indole-2-carbonitrile using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Methyl-1H-indole-2-carbonitrile. Due to the limited availability of specific validated methods for this compound, this protocol has been adapted from established analytical techniques for structurally similar indole derivatives. The described methodology, encompassing sample preparation, chromatographic conditions, and validation parameters, provides a robust starting point for researchers requiring the quantification of this compound in various matrices. This document is intended to guide the development and validation of a reliable analytical method.

Introduction

This compound is an indole derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note outlines a reverse-phase HPLC method coupled with UV detection, a widely accessible and reliable technique for the analysis of aromatic, non-volatile compounds. The protocol is designed to be a comprehensive guide for researchers to establish and validate a quantitative analytical method tailored to their specific needs.

Data Presentation: Proposed Method Performance Characteristics

The following table summarizes the anticipated performance characteristics of the proposed HPLC method for the quantification of this compound. These values are based on typical performance of HPLC methods for similar indole compounds and should be confirmed during method validation.

ParameterExpected Performance
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity No interference from blank matrix

Experimental Protocols

This section provides a detailed protocol for the proposed HPLC method for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., 2-Methyl-1H-indole-3-carbonitrile (structurally similar and not present in samples)

  • Sample matrix (e.g., plasma, formulation buffer)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Standard and Sample Solutions

3.1. Standard Stock Solution (1 mg/mL) Weigh accurately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

3.2. Working Standard Solutions (0.1 - 100 µg/mL) Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

3.3. Internal Standard (IS) Stock Solution (1 mg/mL) Prepare a stock solution of the internal standard in methanol.

3.4. Sample Preparation (from Plasma - Example)

  • To 100 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject into the HPLC system.

Chromatographic Conditions
  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)

Method Validation

The proposed method should be validated according to ICH guidelines, including the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation parameters.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start stock_sol Prepare Stock Solutions (Analyte & IS) prep_start->stock_sol sample_prep Sample Pre-treatment (e.g., Protein Precipitation) prep_start->sample_prep work_std Prepare Working Standards stock_sol->work_std add_is Add Internal Standard sample_prep->add_is extract Extract Analyte add_is->extract final_sample Final Sample for Injection extract->final_sample hplc_inject Inject Sample into HPLC final_sample->hplc_inject chrom_sep Chromatographic Separation (C18 Column) hplc_inject->chrom_sep detection UV Detection chrom_sep->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve quantify Quantify Analyte Concentration cal_curve->quantify report Report Results quantify->report G cluster_characteristics Core Performance Characteristics cluster_limits Detection & Quantification Limits Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (R²) Validation->Linearity LOD Limit of Detection (LOD) Specificity->LOD Range Range Linearity->Range LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Accuracy LOQ->Precision

Application Notes and Protocols for the Analysis of 3-Methyl-1H-indole-2-carbonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbonitrile is a substituted indole derivative of interest in pharmaceutical and chemical research. The indole scaffold is a core component in many biologically active compounds and natural products.[1][2][3] Accurate and robust analytical methods are crucial for its quantification in various matrices during research and development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For indole derivatives, reversed-phase HPLC is a common and effective method.[4][5][6]

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction from a Matrix (e.g., Reaction Mixture, Biological Sample):

    • To 1 mL of the sample, add 2 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[5]

2. HPLC Instrumentation and Conditions:

The following table summarizes the recommended HPLC parameters. These conditions are a starting point and may require optimization for specific applications.

ParameterRecommended Conditions
Instrumentation Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm

3. Data Presentation: Quantitative HPLC Data

The following table presents hypothetical quantitative data for a calibration curve of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.45 µm Syringe Filter) reconstitution->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detector UV Detector (280 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: HPLC analysis workflow for this compound.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity of the nitrile and the active hydrogen on the indole nitrogen, derivatization is often necessary to improve the volatility and thermal stability of indole derivatives for GC analysis.[7] Silylation is a common derivatization technique for this class of compounds.[7][8]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).

  • Derivatization (Silylation): [7]

    • Transfer 100 µL of the sample extract (or standard solution) to a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of anhydrous pyridine to aid dissolution.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

The following table outlines the recommended GC-MS parameters.

ParameterRecommended Conditions
Instrumentation Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280°C
Oven Program - Initial temperature: 100°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold at 280°C for 10 minutes
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-550 m/z

3. Data Presentation: Quantitative GC-MS Data

The following table presents hypothetical quantitative data for a calibration curve of the silylated derivative of this compound.

Concentration (µg/mL)Peak Area (Counts)
15,500
527,800
1056,100
25140,200
50281,500
100565,000

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample in Volatile Solvent evaporation Evaporation to Dryness start->evaporation derivatization Silylation (BSTFA, 70°C) evaporation->derivatization gcms GC-MS System derivatization->gcms gc_column HP-5MS Column gcms->gc_column mass_spec Mass Spectrometer (EI) gc_column->mass_spec tic Total Ion Chromatogram mass_spec->tic mass_spectrum Mass Spectrum tic->mass_spectrum quant Quantification tic->quant

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC method is suitable for direct analysis, while the GC-MS method, incorporating a silylation step, offers high sensitivity and specificity. Researchers, scientists, and drug development professionals can adapt these protocols to suit their specific analytical needs, ensuring accurate and reproducible results in the study of this and related indole compounds.

References

Application Notes and Protocols: Biological Activity of 3-Methyl-1H-indole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-Methyl-1H-indole-2-carbonitrile derivatives, focusing on their potential as anticancer and antimicrobial agents. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The this compound core, in particular, has emerged as a promising template for the development of novel therapeutic agents. The unique electronic and structural features of this scaffold allow for diverse substitutions, leading to compounds with potent and selective biological effects. This document outlines the significant anticancer and antimicrobial activities exhibited by these derivatives and provides detailed protocols for their evaluation.

Data Presentation

The biological activities of various this compound derivatives are summarized below. The data is presented in tabular format to facilitate comparison of their anticancer and antimicrobial potencies.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented in the following table.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IMC-1 UnsubstitutedHeLa (Cervical Cancer)5.06[1]
HL-60 (Leukemia)0.0244[1]
NCI-H522 (Lung Cancer)0.0866[1]
IMC-2 1-MethylCOLO 205 (Colon Cancer)0.938[1]
OVCAR-3 (Ovarian Cancer)1.5[1]
IMC-3 3-(4-(dimethylamino)phenyl)MDA-MB-468 (Breast Cancer)2.5[1]
Indole Derivative 16 (Structure with indole core)A549 (Lung Cancer)>50% inhibition at 10 µM[2]
PC3 (Prostate Cancer)>50% inhibition at 10 µM[2]
Indole-Acrylonitrile 5c 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)Multiple Cell LinesGI50 = 0.0244-5.06 µM[1]

Note: Data for "Indole Derivative 16" is presented as percent inhibition at a single concentration as IC50 values were not explicitly provided in the source.

Antimicrobial Activity

Several this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial potency.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
IMC-Derivative A (undisclosed)Staphylococcus aureus1.56-3.13[3]
Bacillus subtilis1.56-12.5[3]
Escherichia coli1.56-3.13[3]
Candida albicans<1.56[3]
Indole-Acrylonitrile 2x 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)Gram-positive bacteriaPotent Activity[1]
Gram-negative bacteriaPotent Activity[1]
Candida albicansPotent Activity[1]

Note: Specific MIC values for Indole-Acrylonitrile 2x were not provided in the abstract, but it was identified as the most potent antimicrobial compound in the series.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound derivatives are provided below.

Synthesis of this compound

A general method for the synthesis of the this compound scaffold is outlined below. This can be achieved through various synthetic routes, with a common approach involving the cyclization of an appropriate precursor.

General Procedure:

  • Preparation of the Precursor: A common starting point is the reaction of a substituted o-toluidine with a suitable reagent to introduce the eventual 2-carbonitrile and 3-methyl groups. One approach involves the formylation of o-ethylaniline, followed by cyclization.

  • Cyclization: The precursor is then subjected to cyclization conditions to form the indole ring. This can be achieved using a strong base such as potassium hydroxide at elevated temperatures.

  • Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the desired this compound.

A variety of substituted derivatives can be synthesized by using appropriately substituted starting materials or by further functionalization of the indole core.[4][5]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antimicrobial agents in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Synthesis and Derivatization Workflow

G start Starting Materials (e.g., o-Toluidine derivative) precursor Precursor Synthesis (e.g., Formylation) start->precursor cyclization Indole Ring Formation (e.g., Base-catalyzed cyclization) precursor->cyclization core This compound Core Scaffold cyclization->core derivatization Chemical Derivatization (e.g., N-alkylation, substitution at C5, etc.) core->derivatization library Library of Derivatives derivatization->library bioassay Biological Screening (Anticancer, Antimicrobial) library->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Apoptosis Signaling Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrion IMC 3-Methyl-1H-indole- 2-carbonitrile Derivative Bcl2 Bcl-2 (Anti-apoptotic) IMC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) IMC->Bax Upregulates CytoC Cytochrome c Bcl2->CytoC Inhibits release Bax->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.

EGFR/SRC Kinase Inhibition and Downstream Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC Activates PI3K PI3K EGFR->PI3K RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IMC 3-Methyl-1H-indole- 2-carbonitrile Derivative IMC->EGFR Inhibits IMC->SRC Inhibits

Caption: Inhibition of EGFR/SRC signaling pathways by this compound derivatives.

References

Application Notes and Protocols: 3-Methyl-1H-indole-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carbonitrile is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The indole scaffold is a key structural component in numerous natural products, pharmaceuticals, and biologically active molecules. The presence of the nitrile group at the 2-position and a methyl group at the 3-position of the indole ring provides a unique electronic and steric profile, making this compound an attractive starting point for the synthesis of novel therapeutic agents. These application notes provide an overview of its synthesis, potential biological activities, and detailed protocols for its evaluation in a medicinal chemistry context.

Synthesis of this compound

While a single, universally adopted protocol for the synthesis of this compound is not extensively documented, a plausible and efficient route can be designed based on established methods for the synthesis of related 2-cyanoindole derivatives. The following protocol is a composite of known synthetic strategies for similar compounds.

Proposed Synthetic Protocol: Fischer Indole Synthesis followed by Cyanation

This two-step approach involves the initial synthesis of 3-methylindole (skatole) via the classic Fischer indole synthesis, followed by a regioselective cyanation at the C2 position.

Step 1: Fischer Indole Synthesis of 3-Methylindole

The Fischer indole synthesis is a reliable method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

  • Materials:

    • Phenylhydrazine

    • Propionaldehyde

    • Zinc chloride (or other suitable acid catalyst like polyphosphoric acid)

    • Ethanol

    • Toluene

  • Procedure:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

    • Slowly add propionaldehyde (1.1 equivalents) to the solution while stirring. The mixture is gently heated to form the phenylhydrazone intermediate. Water is removed during this process.

    • After the formation of the phenylhydrazone, the ethanol is removed under reduced pressure.

    • Add the acid catalyst, such as zinc chloride (2-3 equivalents), and an appropriate high-boiling solvent like toluene.

    • Heat the mixture to reflux for several hours to effect the cyclization and elimination of ammonia.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-methylindole by column chromatography on silica gel.

Step 2: Palladium-Catalyzed C-H Cyanation of 3-Methylindole

Direct cyanation of the indole C-H bond at the 2-position can be achieved using palladium catalysis with a safe and practical cyanide source.

  • Materials:

    • 3-Methylindole (from Step 1)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Ammonium bicarbonate (NH₄HCO₃)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a reaction vessel, add 3-methylindole (1 equivalent), palladium(II) acetate (e.g., 5 mol%), and ammonium bicarbonate (2-3 equivalents).

    • Add DMSO as both the solvent and a component of the cyanide source.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude this compound by column chromatography on silica gel.[1]

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the activities of structurally related indole derivatives provide strong indications of its potential therapeutic applications.

Anticancer Activity

The indole nucleus is a well-established scaffold for the development of anticancer agents. Derivatives of 3-methylindole have shown cytotoxic effects against various cancer cell lines.

  • N-substituted 3-methylindole derivatives have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds exhibiting moderate activity.

CompoundTarget Cell LineIC₅₀ (µM)
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 1)MCF-727
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 3)MCF-735
1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 9)MCF-732
1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 10)MCF-731
Tamoxifen (Reference)MCF-7Not specified in the source

Table 1: Cytotoxic activity of selected N-substituted 3-methylindole derivatives against the MCF-7 cell line.[2]

  • 3-Methylindole (Skatole) itself has demonstrated cytotoxicity in various cell lines. For instance, it was found to be cytotoxic to immortalized human bronchial epithelial cells (BEAS-2B) that overexpress cytochrome P450 enzymes, particularly CYP2F1 and CYP3A4.[3] This toxicity is believed to be mediated by its metabolic activation to the reactive intermediate 3-methyleneindolenine.[3]

Modulation of Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling

3-Methylindole is a known modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. It has been shown to act as a partial agonist/antagonist of human AhR. This suggests that this compound could also interact with the AhR signaling pathway, potentially influencing the expression of metabolic enzymes like cytochrome P450s (CYPs).

PI3K/Akt/mTOR Signaling Pathway

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are well-documented modulators of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While direct evidence for this compound is lacking, its indole core suggests potential for similar activity.

Experimental Protocols

Cytotoxicity and Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well microplates

  • Protocol for Adherent Cells:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

This assay determines if a compound can activate the AhR signaling pathway using a cell line containing a luciferase reporter gene under the control of an AhR-responsive promoter.

  • Principle: Activation of AhR by a ligand leads to its translocation to the nucleus, where it dimerizes with ARNT and binds to xenobiotic responsive elements (XREs) in the promoter of target genes, including the reporter gene. The expression of luciferase is then quantified by measuring luminescence.

  • Materials:

    • AhR reporter cell line (e.g., HepG2-luciferase)

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • Positive control (e.g., TCDD or β-naphthoflavone)

    • Luciferase assay reagent

    • 96-well white, opaque tissue culture plates

  • Protocol:

    • Cell Seeding: Seed the AhR reporter cells in a 96-well white plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.

    • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

    • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter). Express the results as fold induction over the vehicle control.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare 3-Methyl-1H-indole- 2-carbonitrile dilutions treatment Treat cells with compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition solubilization Solubilize formazan mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_viability->plot_ic50

Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 3-Methyl-1H-indole- 2-carbonitrile ahr_complex AhR-Hsp90-XAP2 (Inactive Complex) ligand->ahr_complex Binding ahr_ligand AhR-Ligand Complex ahr_complex->ahr_ligand Translocation ahr_arnt AhR-ARNT Heterodimer ahr_ligand->ahr_arnt arnt ARNT arnt->ahr_arnt xre XRE (Xenobiotic Response Element) ahr_arnt->xre Binds to cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1 Induces metabolism Metabolism of Xenobiotics cyp1a1->metabolism

Caption: Proposed modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_growth Cell Growth & Survival mtor->cell_growth Promotes compound Indole Derivative (Potential Inhibitor) compound->akt Inhibits?

Caption: Potential inhibitory effect of indole derivatives on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the N-alkylation of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the generation of a vast array of biologically active molecules and pharmaceutical candidates. The introduction of an alkyl group onto the indole nitrogen can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. This protocol focuses on the N-alkylation of 3-methyl-1H-indole-2-carbonitrile, a substrate activated for N-alkylation due to the electron-withdrawing nature of the nitrile group at the C2 position. The presence of this group increases the acidity of the N-H proton, facilitating its removal and subsequent reaction with an electrophile.[1][2][3][4]

This document provides a detailed, step-by-step protocol for a standard N-alkylation procedure using sodium hydride, a strong base, in a polar aprotic solvent. Additionally, it offers variations and summarizes data from literature to provide a comparative overview of different reaction conditions.

Chemical Reaction Scheme

The general reaction for the N-alkylation of this compound is depicted below:

G Indole This compound Plus1 + Indole->Plus1 Base Base Solvent Solvent AlkylatingAgent Alkylating Agent (R-X) Product N-Alkyl-3-methyl-1H-indole-2-carbonitrile AlkylatingAgent->Product Base, Solvent Plus1->AlkylatingAgent Plus2 +

Caption: General scheme for N-alkylation.

Core Protocol: N-Alkylation using Sodium Hydride in DMF

This protocol describes a robust and widely applicable method for the N-alkylation of this compound using sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent.[4][5][6][7]

Materials and Reagents
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes and needles

Experimental Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Setup B 2. Add Substrate A->B C 3. Dissolve B->C D 4. Cool C->D E 5. Deprotonation (Add NaH) D->E F 6. Stir E->F G 7. Add Alkylating Agent F->G H 8. Monitor Reaction G->H I 9. Quench Reaction H->I J 10. Extraction I->J K 11. Dry & Concentrate J->K L 12. Purify K->L

Caption: Experimental workflow for N-alkylation.

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), place this compound (1.0 eq.) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution : Add anhydrous DMF to dissolve the substrate. A typical concentration ranges from 0.1 to 0.5 M.

  • Cooling : Cool the resulting solution to 0 °C using an ice bath.

  • Deprotonation : While stirring, carefully add sodium hydride (60% dispersion in oil, 1.1–1.5 eq.) to the solution in small portions. Caution : Hydrogen gas is evolved. The addition should be slow to control the effervescence.

  • Stirring for Deprotonation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30–60 minutes, or until the evolution of gas has ceased. This indicates the formation of the sodium salt of the indole.

  • Addition of Alkylating Agent : Cool the reaction mixture back down to 0 °C. Slowly add the alkylating agent (1.0–1.2 eq.) dropwise via syringe.

  • Reaction Progression : The reaction can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive it to completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching : Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing : Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

Data Presentation: Comparative N-Alkylation Conditions

The following table summarizes various conditions for the N-alkylation of indole-2-carbonitrile derivatives found in the literature, showcasing the versatility of this transformation.

Substrate (R' in formula)Alkylating Agent (R-X)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
HPropargyl bromideNaH (1.3)DMF0 to rt4N/A[8]
HBenzyl bromideNaH (1.2)DMF0 to rtN/AN/A[8]
H3-(p-Tolyl)prop-2-yn-1-yl bromideN/AN/AN/AN/A70[9]
H3-(4-Chlorophenyl)prop-2-yn-1-yl bromideN/AN/AN/AN/A90[9]
H3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl bromideN/AN/AN/AN/A78[9]
5-MethoxyBenzyl bromideNaH (1.2)DMF0 to rtN/A81[9]
6-MethoxyBenzyl bromideNaH (1.2)DMF0 to rtN/A92[9]
5-FluoroBenzyl bromideNaH (1.2)DMF0 to rtN/A76[9]

Note: "N/A" indicates that the specific data point was not available in the cited literature.

Alternative Protocols and Considerations

While the NaH/DMF system is highly effective, other conditions can be employed depending on substrate sensitivity and available reagents.

  • Weaker Bases : For substrates sensitive to strong bases, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can be effective, sometimes requiring higher temperatures.[1][10]

  • Phase-Transfer Catalysis : In a biphasic system (e.g., toluene/water), a phase-transfer catalyst like a tetraalkylammonium salt can be used with a base such as potassium hydroxide, offering a milder alternative to NaH.[6]

  • Solvent Choice : Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidinone (NMP) are generally preferred as they effectively solvate the intermediate indole anion.[11] In some cases, tetrahydrofuran (THF) is also a suitable solvent.[4][5]

Logical Relationships in Protocol Selection

The choice of an appropriate N-alkylation method depends on several factors, including the reactivity of the substrate and alkylating agent, and the desired scale of the reaction.

G Start Start: Select N-Alkylation Protocol Substrate_Check Is the substrate base-sensitive? Start->Substrate_Check Standard_Protocol Use Standard Protocol: NaH in DMF/THF Substrate_Check->Standard_Protocol No Mild_Protocol Use Milder Conditions: K₂CO₃ or Cs₂CO₃ in DMF Substrate_Check->Mild_Protocol Yes PTC_Protocol Consider Phase-Transfer Catalysis (PTC) Mild_Protocol->PTC_Protocol Alternative

Caption: Decision tree for selecting an N-alkylation method.

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1H-indole-2-carbonitrile is a versatile scaffold in medicinal chemistry. The nitrile group offers a valuable handle for synthetic modification, allowing for the introduction of various functional groups and the exploration of diverse chemical space. This document provides detailed protocols for three key derivatization reactions of the nitrile moiety: hydrolysis to a carboxamide, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole. These transformations yield derivatives with potential applications in drug discovery, leveraging the established biological significance of amides, amines, and tetrazoles in pharmacology. Indole-2-carboxamide scaffolds, for instance, are known to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties[1][2]. The resulting derivatives of this compound are valuable compounds for screening and lead optimization in various therapeutic areas.

I. Hydrolysis of Nitrile to 3-Methyl-1H-indole-2-carboxamide

The conversion of the nitrile group to a primary amide is a fundamental transformation in organic synthesis. This protocol proceeds in two steps: initial hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amide coupling with an appropriate amine.

Step 1: Alkaline Hydrolysis to 3-Methyl-1H-indole-2-carboxylic acid

This procedure outlines the base-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 3-Methyl-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling to form 3-Methyl-1H-indole-2-carboxamide

This protocol describes the coupling of the synthesized carboxylic acid with an amine using a coupling agent.

Experimental Protocol:

  • Dissolve 3-Methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Methyl-1H-indole-2-carboxamide derivative.

Quantitative Data Summary
ProductStarting MaterialReagentsTypical Yield (%)
3-Methyl-1H-indole-2-carboxylic acidThis compoundNaOH, HCl85-95
N-substituted-3-methyl-1H-indole-2-carboxamide3-Methyl-1H-indole-2-carboxylic acid, Amine R-NH2HATU, DIPEA70-90

Reaction Workflow

hydrolysis_workflow start 3-Methyl-1H-indole- 2-carbonitrile step1 Alkaline Hydrolysis (NaOH, Reflux) start->step1 intermediate 3-Methyl-1H-indole- 2-carboxylic acid step1->intermediate step2 Amide Coupling (Amine, HATU, DIPEA) intermediate->step2 product 3-Methyl-1H-indole- 2-carboxamide step2->product

Caption: Workflow for the synthesis of 3-Methyl-1H-indole-2-carboxamide.

II. Reduction of Nitrile to (3-Methyl-1H-indol-2-yl)methanamine

The reduction of the nitrile group provides access to primary amines, which are crucial building blocks in medicinal chemistry. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using LiAlH₄):
  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Methyl-1H-indol-2-yl)methanamine. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary
ProductStarting MaterialReagentsTypical Yield (%)
(3-Methyl-1H-indol-2-yl)methanamineThis compoundLiAlH₄75-90

Reaction Pathway

reduction_pathway reactant 3-Methyl-1H-indole- 2-carbonitrile product (3-Methyl-1H-indol-2-yl)methanamine reactant->product 1. LiAlH4, THF 2. H2O

Caption: Reduction of the nitrile to a primary amine.

III. [3+2] Cycloaddition to 5-(3-methyl-1H-indol-2-yl)-1H-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, often improving metabolic stability and pharmacokinetic properties[3][4]. The synthesis involves a [3+2] cycloaddition reaction between the nitrile and an azide source.

Experimental Protocol (using Sodium Azide and Zinc Chloride):
  • In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc chloride (ZnCl₂, 1.0-1.2 eq) in dimethylformamide (DMF) or a mixture of water and isopropanol.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 2M HCl to a pH of ~2 to precipitate the tetrazole product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(3-methyl-1H-indol-2-yl)-1H-tetrazole.

Quantitative Data Summary
ProductStarting MaterialReagentsTypical Yield (%)
5-(3-methyl-1H-indol-2-yl)-1H-tetrazoleThis compoundNaN₃, ZnCl₂70-85

Logical Relationship Diagram

cycloaddition_logic Nitrile Nitrile Group (in starting material) Reaction [3+2] Cycloaddition Nitrile->Reaction Azide Azide Source (e.g., NaN3) Azide->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reaction activates nitrile Tetrazole Tetrazole Ring (in product) Reaction->Tetrazole

Caption: Key components for tetrazole synthesis via cycloaddition.

Biological Activity and Applications

The derivatization of this compound opens avenues to novel compounds with potential therapeutic applications.

  • Indole-2-carboxamides: Derivatives of this class have shown a broad spectrum of biological activities, including antimicrobial and antifungal effects[1][5][6]. They are promising candidates for the development of new anti-infective agents.

  • (3-Methyl-1H-indol-2-yl)methanamine: Primary amines are key pharmacophores in many biologically active molecules. While specific data for this compound is limited, the parent 3-methylindole scaffold has been investigated for its cytotoxic effects[7]. This derivative serves as a valuable intermediate for further functionalization to explore its pharmacological potential.

  • 5-(3-methyl-1H-indol-2-yl)-1H-tetrazole: Tetrazole-containing compounds are often investigated for a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer properties[3][8]. As a bioisostere of the corresponding carboxylic acid, this derivative is a prime candidate for screening in various disease models. For instance, various tetrazole derivatives have shown promising results as platelet aggregation inhibitors[2].

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-1H-indole-2-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound, but I am experiencing very low to no yield. What are the common causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route and reaction conditions. Here are some common issues and troubleshooting steps:

  • Choice of Synthesis Route: The feasibility and yield can be highly dependent on the selected synthetic pathway. The Fischer indole synthesis is a classic method for preparing indole derivatives.[1][2] An alternative approach involves the cyclization of o-toluidides.[1][3] For direct functionalization, methods starting from a pre-formed indole ring, such as the introduction of a nitrile group, can be employed.[4][5][6] If one route is failing, consider exploring an alternative.

  • Reaction Conditions:

    • Temperature: Many steps in indole synthesis are temperature-sensitive. For instance, some reactions may require reflux, while others, particularly those involving organometallic reagents, need to be carried out at very low temperatures (e.g., -78°C).[7] Ensure your reaction temperature is precisely controlled.

    • Atmosphere: Reactions involving sensitive reagents like n-butyllithium or lithium aluminum hydride require a strictly anhydrous and inert atmosphere (e.g., argon or nitrogen).[7] Failure to exclude moisture and oxygen will lead to the decomposition of reagents and significantly lower yields.

    • Catalyst Activity: In reactions employing catalysts, such as palladium on carbon (Pd/C) for reductions, the activity of the catalyst is crucial.[3] Ensure you are using a fresh, high-quality catalyst.

  • Reagent Quality: The purity of starting materials is critical. Impurities in reactants or solvents can lead to unwanted side reactions and byproducts. Use freshly distilled solvents and high-purity reagents whenever possible.

Troubleshooting Low Yield: A Logical Workflow

If you are experiencing low yields, the following workflow can help diagnose the issue.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent and Solvent Purity start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Atmosphere) start->check_conditions check_protocol Review Experimental Protocol for Errors start->check_protocol analyze_byproducts Analyze Crude Product for Byproducts (TLC, NMR) check_reagents->analyze_byproducts check_conditions->analyze_byproducts check_protocol->analyze_byproducts optimize_conditions Optimize Reaction Conditions (Concentration, Time) analyze_byproducts->optimize_conditions Byproducts identified change_route Consider Alternative Synthetic Route analyze_byproducts->change_route No desired product success Improved Yield optimize_conditions->success change_route->success

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

FAQ 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of byproducts that are difficult to separate. What are these byproducts and how can I minimize their formation?

Answer: Byproduct formation is a common issue. The nature of the byproducts will depend on your specific synthetic route.

  • Incomplete Cyclization: In Fischer indole synthesis, incomplete cyclization of the phenylhydrazone intermediate can be a problem. This can be addressed by ensuring sufficiently acidic conditions and adequate reaction time and temperature.[2]

  • Over-reduction or Incomplete Reduction: If your synthesis involves a reduction step, for example, the reduction of a carbonyl group, you might see byproducts from over-reduction or incomplete reaction. Carefully controlling the stoichiometry of the reducing agent and the reaction time is crucial.[3]

  • Side Reactions with Functional Groups: The indole nucleus and the nitrile group can be reactive under certain conditions. For instance, strong acidic or basic conditions might lead to hydrolysis of the nitrile group to a carboxamide or carboxylic acid.

Minimizing Byproduct Formation:

StrategyDescriptionRelevant Synthesis Steps
Control of Stoichiometry Precisely measure and add reagents, especially strong acids, bases, or reducing agents, to avoid side reactions.All steps
Temperature Management Maintain the optimal temperature for the reaction. Side reactions often have different activation energies and can be favored at higher or lower temperatures.Cyclization, Reduction
Inert Atmosphere For oxygen- or moisture-sensitive reactions, the rigorous exclusion of air is critical to prevent the formation of oxidized byproducts.Organometallic reactions
FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer: The purification of indole derivatives can be challenging due to their similar polarities to certain byproducts.

  • Column Chromatography: This is a very common and effective method for purifying indole derivatives. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4][6] The optimal solvent system will need to be determined empirically, for example, by using thin-layer chromatography (TLC).

  • Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method. Common solvents for crystallization of indole derivatives include ethanol, acetone, or mixtures with water or hexane.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent method for obtaining very pure product.[8]

Comparison of Purification Methods:

MethodAdvantagesDisadvantages
Column Chromatography High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Crystallization Can yield very pure product, scalable.Finding a suitable solvent system can be challenging; not suitable for oils.
Sublimation Can provide very high purity, solvent-free.Only applicable to thermally stable compounds with a suitable vapor pressure.

Purification Workflow Diagram

purification_workflow start Crude Reaction Mixture extraction Aqueous Workup & Extraction start->extraction is_solid Is the crude product a solid? extraction->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes column Column Chromatography is_solid->column No crystallization->column Unsuccessful pure_product Pure Product crystallization->pure_product Successful sublimation Consider Sublimation column->sublimation Further purification needed column->pure_product sublimation->pure_product

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols

General Procedure for the Synthesis of 1H-Indole-2-carbonitriles from Amides

This procedure describes the dehydration of an indole-2-carboxamide to the corresponding nitrile.

  • To a solution of the amide (e.g., 4.0 g, 25.0 mmol, 1.0 equivalent) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equivalents) dropwise.[4]

  • Stir the mixture under reflux for 3 hours.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide (20 mL).[4]

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).[4]

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent.[4][6]

General Procedure for Iodination at the 3-Position of 1H-Indole-2-carbonitrile

This protocol is for the synthesis of 3-iodo-1H-indole-2-carbonitrile, a potential intermediate.

  • To a solution of 1H-indole-2-carbonitrile (2.0 g, 14.1 mmol, 1.0 equivalent) in dimethylformamide (DMF, 10 mL), add potassium hydroxide (KOH, 0.79 g, 50.3 mmol, 3.6 equivalents) in small portions.[4]

  • Stir the mixture for 30 minutes at room temperature.[4]

  • Cool the mixture to 0°C and add a solution of iodine (3.57 g, 14.1 mmol, 1.0 equivalent) in DMF (3 mL) dropwise.[4]

  • Stir the reaction mixture for 4 hours at room temperature.[4]

  • Pour the mixture into a solution of water (600 mL) and saturated aqueous ammonium chloride (NH₄Cl, 40 mL) and stir for 30 minutes.[4]

  • Collect the resulting precipitate by filtration on a Büchner funnel and dry under vacuum.[4]

References

Technical Support Center: Synthesis of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Methyl-1H-indole-2-carbonitrile, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and direct method is the dehydration of the corresponding precursor, 3-Methyl-1H-indole-2-carboxamide. This is typically achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[1][2] An alternative, though more complex, approach involves building the indole ring system from acyclic precursors via methods like the Fischer indole synthesis, followed by the introduction of the nitrile group.[3][4]

Q2: Which factors are most critical for maximizing the yield of the final product?

A2: Several factors critically influence the reaction yield. These include the purity of the starting materials, the choice and stoichiometry of the dehydrating agent, the use of anhydrous (dry) solvents and reaction conditions, and the reaction temperature. For instance, using a sufficient excess of phosphorus oxychloride and maintaining reflux in a dry solvent are key to driving the dehydration of the amide precursor to completion.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the new product spot. Developing an appropriate solvent system (e.g., petroleum ether/ethyl acetate) is crucial for clear separation.[5]

Q4: What are the recommended methods for purifying the crude this compound?

A4: The standard purification technique is column chromatography on silica gel.[1] A solvent system, often a mixture of petroleum ether and ethyl acetate, is used to elute the product.[1] In cases where chromatography is challenging or for achieving very high purity, recrystallization from a suitable solvent mixture (like acetone-hexane) or sublimation under reduced pressure can be effective alternatives.[6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Possible Cause A: Inefficient Dehydration

    • Question: Was the 3-Methyl-1H-indole-2-carboxamide precursor fully converted? Check the crude reaction mixture by TLC. If a significant amount of starting material remains, the dehydration was incomplete.

    • Solution:

      • Reagent Stoichiometry: Ensure at least 4 equivalents of the dehydrating agent (e.g., POCl₃) are used relative to the amide to ensure the reaction goes to completion.[2]

      • Anhydrous Conditions: Moisture can quench the dehydrating agent. Ensure all glassware is oven-dried, and use anhydrous solvents.

      • Reaction Temperature & Time: The reaction typically requires heating under reflux for several hours (e.g., 3 hours).[2] Ensure the reaction has been run at the appropriate temperature for a sufficient duration.

  • Possible Cause B: Degradation of Product/Starting Material

    • Question: Does the TLC plate show multiple spots or streaking, indicating decomposition?

    • Solution: Harsh acidic conditions or excessive temperatures can sometimes lead to the degradation of indole rings. Consider reducing the reaction temperature slightly or shortening the reaction time once the starting material is consumed (as monitored by TLC).

Problem 2: Significant formation of side products.

  • Question: Does the TLC or NMR of the crude product show major impurities other than the starting material?

    • Solution:

      • Control Temperature: Side reactions are often more prevalent at higher temperatures. Ensure the reflux temperature is not excessively high.

      • Slow Reagent Addition: If the reaction is highly exothermic, consider adding the dehydrating agent dropwise at a lower temperature (e.g., 0 °C) before gradually heating to reflux. This can minimize the formation of undesired by-products.

      • Check Precursor Purity: Impurities in the starting 3-Methyl-1H-indole-2-carboxamide can lead to corresponding side products in the final reaction. Verify the purity of your starting material before beginning the synthesis.

Problem 3: Difficulty in purifying the product by column chromatography.

  • Question: Do the product and impurities co-elute or have very similar Rf values on TLC?

    • Solution:

      • Optimize Solvent System: Experiment with different solvent systems for TLC to achieve better separation between the product and impurities. Try varying the polarity (e.g., changing the ethyl acetate/petroleum ether ratio) or using a different solvent mixture entirely.

      • Alternative Purification: If chromatography fails, attempt recrystallization from a suitable solvent pair. Alternatively, sublimation can be a powerful technique for purifying solid, thermally stable compounds like indole derivatives.[6]

      • Acid/Base Wash: During the aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, simplifying the subsequent chromatographic purification.

Data Presentation

Table 1: Effect of Reaction Conditions on Indole-Nitrile Synthesis Yield

ParameterCondition 1Condition 2Condition 3Expected Outcome
Dehydrating Agent POCl₃(COCl)₂TFAAPOCl₃ is a common and effective choice for amide dehydration.[1][2]
Equivalents of Agent 2 eq.4 eq.6 eq.Using 4 or more equivalents generally leads to higher conversion.[2]
Solvent Dry CHCl₃Dry DMFTolueneDry, non-protic solvents are essential. Chloroform is a typical choice.[2]
Temperature Room Temp60 °C (Reflux)100 °CReflux is typically required to drive the reaction to completion.[2]
Typical Yield Range Low (<30%)Good to Excellent (65-85%)[1]Variable (Risk of Degradation)Optimal conditions typically provide yields in the 65-85% range.

Experimental Protocols

Protocol: Synthesis of this compound from 3-Methyl-1H-indole-2-carboxamide

This protocol is adapted from established procedures for the dehydration of indole-2-carboxamides.[1][2]

Materials:

  • 3-Methyl-1H-indole-2-carboxamide (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (4.0 equiv.)

  • Anhydrous Chloroform (dry CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of 3-Methyl-1H-indole-2-carboxamide (1.0 equiv.) in anhydrous chloroform in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride (4.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 3 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.

Visualizations

SynthesisWorkflow start Start: 3-Methyl-1H-indole-2-carboxamide reaction Reaction: Add POCl₃ (4 eq.) in dry CHCl₃ start->reaction reflux Heat: Reflux for 3h (~60 °C) reaction->reflux workup Workup: Quench, Extract, & Wash reflux->workup purify Purification: Column Chromatography workup->purify end_node End: Pure Product purify->end_node

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingLogic problem Problem: Low or No Yield check_tlc 1. Analyze crude mixture with TLC problem->check_tlc product_present Is product spot visible? check_tlc->product_present sm_consumed Is starting material (SM) fully consumed? product_present->sm_consumed Yes cause_degradation Possible Cause: Product Degradation product_present->cause_degradation No cause_incomplete Possible Cause: Incomplete Reaction sm_consumed->cause_incomplete No cause_side_reactions Possible Cause: Major Side Reactions sm_consumed->cause_side_reactions Yes solution_degradation Solution: Lower temperature or shorten reaction time. cause_degradation->solution_degradation solution_incomplete Solution: - Check reagent stoichiometry - Ensure anhydrous conditions - Increase reaction time/temp cause_incomplete->solution_incomplete solution_side_reactions Solution: - Optimize temperature - Slow reagent addition - Check SM purity cause_side_reactions->solution_side_reactions

Caption: A troubleshooting decision tree for diagnosing low-yield synthesis issues.

References

Technical Support Center: Purification of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Methyl-1H-indole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, oily residue. What is the first step I should take?

A1: Before attempting a large-scale purification, it is crucial to assess the complexity of your crude mixture. We recommend running a Thin-Layer Chromatography (TLC) analysis using a solvent system such as petroleum ether/ethyl acetate or hexanes/ethyl acetate. This will help you visualize the number of components, identify your target compound (if a standard is available), and determine the polarity of the impurities. Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm)[1].

Q2: What is the best general purification technique for this compound?

A2: The two most effective and commonly used methods for purifying indole derivatives are column chromatography and recrystallization.[2] The choice depends on the nature and quantity of impurities. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product to achieve high purity, though sometimes with lower recovery.[2][3]

Q3: My compound is colorless. How can I track it during column chromatography?

A3: While the compound itself may be colorless, this compound has a UV-active aromatic structure.[1] You can monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp (254 nm).[1] For more specific visualization, Ehrlich's reagent can be used as a stain, which typically produces blue or purple spots with indoles.[1]

Q4: I'm concerned about the stability of my indole derivative on silica gel. Is this a valid concern?

A4: Yes, some indole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[4] If you suspect this is happening (e.g., you see streaking on the TLC or new spots appearing after exposure to silica), you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine (TEA) (e.g., 1%).[4]

Q5: After purification, my white crystalline product turns brown over time. Why is this happening and how can I prevent it?

A5: 3-Methylindole, a related compound, is known to brown upon aging.[5] This is often due to light sensitivity and slow oxidation.[6] To prevent degradation, store the purified compound in a sealed, amber vial under an inert atmosphere (like nitrogen or argon) and keep it in a cool, dark place, preferably refrigerated or frozen.

Troubleshooting Guide: Column Chromatography

This section addresses common problems encountered during the purification of this compound using column chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system (eluent).- Co-eluting impurities of similar polarity.- Optimize the eluent using TLC. Aim for an Rf value of 0.25-0.35 for your target compound.- Try a different solvent system. For instance, if hexanes/ethyl acetate fails, consider dichloromethane/methanol.[1][7]- Run a gradient elution, slowly increasing the polarity of the mobile phase.[4]
Peak Tailing / Streaking on TLC - Strong interaction between the basic indole nitrogen and acidic silanol groups on the silica surface.[4]- Compound is degrading on the silica.[4]- Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase to saturate the active silanol sites.[4]- Use a high-purity, end-capped column with fewer residual silanol groups.[4]
Compound Won't Elute from the Column - The mobile phase is not polar enough.- The compound has irreversibly adsorbed to the silica.- Gradually increase the polarity of your eluent. A small percentage of methanol can be added to an ethyl acetate/hexanes system to elute highly polar compounds.[1]- If degradation is suspected, try using a less acidic stationary phase like alumina.[4]
Low Recovery After Combining Fractions - Some product may have been missed during fraction collection.- The compound is volatile and was lost during solvent evaporation.- Monitor fractions carefully by TLC before combining.- Use a rotary evaporator at a moderate temperature and vacuum to remove the solvent. Avoid excessive heating.

Troubleshooting Guide: Recrystallization

This section addresses common problems encountered during the purification of this compound by recrystallization.

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Impurities are inhibiting crystal formation.[4]- Concentrate the solution by slowly evaporating some of the solvent.[4]- Cool the solution to a lower temperature in an ice bath or freezer.[4]- Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution turns cloudy, then heat to redissolve and cool slowly.[4]- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.[4]- Add a seed crystal of the pure compound.[4]
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is too high.- The solution is supersaturated.- The cooling process is too rapid.- Add a small amount of additional solvent, reheat to dissolve the oil, and allow it to cool more slowly.- Try a lower-boiling point solvent.- Ensure the crude material is as dry as possible before starting.
Low Yield - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4]- Cool the solution for a longer period and at a lower temperature to maximize crystal precipitation.[4]- Recover a second crop of crystals by concentrating the mother liquor.
Poor Purity / Colored Crystals - Insoluble impurities were not removed.- Colored impurities are trapped within the crystal lattice.- Perform a hot filtration step after dissolving the crude product to remove any insoluble material.- Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system. A common starting point for indole-2-carbonitriles is a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v).[8] Adjust the ratio until the desired compound has an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system. Collect fractions in test tubes.

  • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate. Visualize the spots using a UV lamp (254 nm).

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Alcohols (methanol, ethanol) and hydrocarbon/polar aprotic solvent mixtures (e.g., hexanes/ethyl acetate, benzene, or a methanol/water mixture) are good candidates.[2][5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization

G cluster_0 Purification Strategy Selection start Crude Product (this compound) tlc Run TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision solid_minor Solid with Minor Impurities? decision->solid_minor Few Spots complex_mixture Complex Mixture or Oily? decision->complex_mixture Multiple Spots / Streaking solid_minor->complex_mixture No recrystallize Recrystallization solid_minor->recrystallize Yes column Column Chromatography complex_mixture->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product G cluster_1 Column Chromatography Troubleshooting start Poor Separation Observed on TLC check_rf Is Rf between 0.25-0.35? start->check_rf streaking Is there streaking or peak tailing? check_rf->streaking Yes adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No change_system Try Different Solvent System (e.g., DCM/MeOH) streaking->change_system No add_tea Add 1% TEA to Eluent streaking->add_tea Yes adjust_polarity->start success Improved Separation change_system->success add_tea->success check_stability Test Stability on Silica TLC Plate

References

Technical Support Center: Synthesis of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methyl-1H-indole-2-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on identifying the cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Dehydration of Precursor: The amide or oxime starting material has not fully converted to the nitrile.Optimize Dehydrating Agent: If using POCl₃ or a similar agent for amide dehydration, ensure it is fresh and used in the correct stoichiometric amount. For oximes, consider alternative dehydrating agents like acetic anhydride or trifluoroacetic anhydride. • Increase Reaction Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. • Ensure Anhydrous Conditions: Water can quench the dehydrating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
2. Poor Vilsmeier-Haack Reaction: If synthesizing via formylation of 3-methylindole, the Vilsmeier reagent may not be reacting efficiently. Indoles are electron-rich, but steric hindrance at the 2-position can be a factor.[1][2]Check Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. • Control Temperature: The formation of the Vilsmeier reagent is exothermic. Maintain the recommended temperature during its formation and subsequent reaction with the indole.
3. Degradation of Starting Material or Product: Indole rings can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.Use Milder Conditions: Explore milder dehydrating agents or catalysts. For example, using cyanuric chloride with an organic solvent can be an effective method for amide dehydration under milder conditions.[3] • Control Temperature: Avoid excessive heating. If the reaction is exothermic, use an ice bath to maintain control.
Presence of a Major Side Product with a Higher Molecular Weight 1. Dimerization/Polymerization: Acidic conditions can promote the self-condensation of indole intermediates. 3-hydroxymethylindole, a related compound, is known to undergo self-condensation.[4]Reduce Acid Concentration: If using an acid catalyst, try reducing the amount. • Lower Reaction Temperature: Higher temperatures can accelerate polymerization. • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Presence of a Side Product with a Similar Polarity to the Product 1. Isomer Formation (e.g., 3H-indole): Under certain acidic conditions, rearrangement to the indolenine isomer is possible, which can lead to different side products.[5]Control Acidity and Temperature: Carefully control the reaction conditions to favor the desired kinetic or thermodynamic product. • Purification: Utilize column chromatography with a shallow solvent gradient to improve separation. Consider recrystallization from a suitable solvent system.
2. N-Formylation: In the Vilsmeier-Haack approach, formylation can sometimes occur on the indole nitrogen.[5]Protecting Groups: If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group that can be removed after the formylation step.
Product is Contaminated with Starting Material (Amide or Oxime) 1. Incomplete Reaction: The dehydration reaction has not gone to completion.Increase Stoichiometry of Dehydrating Agent: A slight excess of the dehydrating agent may be necessary. • Extend Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.
Formation of a Reduced Indole Side Product 1. Reductive Side Reactions: If using a reducing agent in a multi-step synthesis (e.g., conversion of an aldehyde), over-reduction can occur.[6]Use a Milder Reducing Agent: Select a reducing agent that is specific for the desired transformation. • Control Stoichiometry: Use the precise stoichiometric amount of the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and direct routes involve the dehydration of either 3-Methyl-1H-indole-2-carboxamide or 3-Methyl-1H-indole-2-carbaldehyde oxime. An alternative is the formylation of 3-methylindole at the 2-position using a Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile.

Q2: My dehydration reaction of 3-Methyl-1H-indole-2-carboxamide is not working well. What are the critical parameters?

A2: The critical parameters for the dehydration of the carboxamide are the choice and quality of the dehydrating agent, the reaction temperature, and the absence of water. Phosphorus oxychloride (POCl₃) in a suitable solvent is commonly used. Ensure your POCl₃ is fresh and the reaction is performed under anhydrous conditions. Overheating can lead to decomposition.

Q3: I am observing a significant amount of a dark, insoluble material in my reaction. What is it and how can I avoid it?

A3: The formation of a dark, insoluble material is often indicative of polymerization of the indole ring, which can be initiated by strong acids or high temperatures. To avoid this, try using milder reaction conditions, such as a lower temperature or a less aggressive dehydrating agent. Also, ensure that the reaction is not allowed to proceed for an excessive amount of time after the starting material has been consumed.

Q4: Can I directly cyanate 3-methylindole to obtain the desired product?

A4: Direct cyanation of the indole ring at the C2 position is challenging due to regioselectivity issues. The C3 position is generally more nucleophilic. While methods for direct cyanation of indoles exist, they may require specific catalysts and can result in a mixture of isomers. For this specific target, starting from a precursor with the desired C2 functionality (like a carboxamide or carbaldehyde) is generally a more reliable approach.

Q5: How can I best purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel using a non-polar/polar solvent system such as hexane/ethyl acetate or toluene/acetone. The polarity of the eluent should be optimized based on TLC analysis. Following chromatography, recrystallization from a suitable solvent can be performed to obtain a highly pure product.

Experimental Protocols

Protocol 1: Dehydration of 3-Methyl-1H-indole-2-carboxamide
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Methyl-1H-indole-2-carboxamide (1.0 eq).

  • Solvent: Add anhydrous pyridine or another suitable high-boiling aprotic solvent.

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 - 1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Pathways and Side Reactions

The following diagram illustrates the main synthetic pathway from 3-Methyl-1H-indole-2-carboxamide and a key potential side reaction.

SynthesisPathways Start 3-Methyl-1H-indole-2-carboxamide Dehydration Dehydrating Agent (e.g., POCl₃) Start->Dehydration HarshConditions Excess Acid / High Temperature Start->HarshConditions Product This compound SideProduct Polymerization/Degradation Products Dehydration->Product Main Reaction (Dehydration) HarshConditions->SideProduct Side Reaction

Caption: Main synthesis pathway and a competing side reaction.

The diagram below illustrates the Vilsmeier-Haack approach and potential side reactions.

VilsmeierHaack Indole 3-Methylindole VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) Indole->VilsmeierReagent Aldehyde 3-Methyl-1H-indole- 2-carbaldehyde VilsmeierReagent->Aldehyde C2-Formylation NFormyl N-Formyl-3-methylindole (Side Product) VilsmeierReagent->NFormyl N-Formylation Oxime Aldehyde Oxime Aldehyde->Oxime Hydroxylamine Nitrile 3-Methyl-1H-indole- 2-carbonitrile Oxime->Nitrile Dehydration

Caption: Vilsmeier-Haack synthesis route and a side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indole-2-carbonitrile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 3-Methyl-1H-indole-2-carbonitrile. The following sections address common challenges, from low yields to poor regioselectivity, and provide structured guidance to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing very low to no yield in my functionalization reaction. What are the common causes and how can I troubleshoot this?

Low yields in indole functionalization can arise from several factors, including suboptimal reaction conditions, reactant instability, or improper experimental setup.[1] A systematic approach is crucial for identifying and resolving the issue.

Potential Causes & Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your this compound or coupling partner can poison the catalyst or lead to unwanted side reactions.[1]

    • Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Consider recrystallization or column chromatography if necessary.[1]

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical and often require empirical optimization.[1]

    • Action: Systematically vary these parameters. For instance, if a reaction is stalling, consider a modest increase in temperature or an extension of the reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial, especially in cross-coupling reactions. Some catalysts may be unsuitable for this specific substrate.

    • Action: Screen a variety of catalysts and ligands. For palladium-catalyzed reactions, consider different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands with varying steric and electronic properties.[2]

  • Atmosphere Control: Many organometallic catalysts are sensitive to air and moisture.

    • Action: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use properly dried glassware and anhydrous solvents.[3]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

LowYield_Troubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Pure Materials are Pure CheckPurity->Pure Pure Impure Purify Starting Materials (Recrystallization, Chromatography) CheckPurity->Impure Impure OptimizeConditions Systematically Vary Conditions (Temp, Time, Concentration) Pure->OptimizeConditions Impure->Start Re-run Reaction ScreenCatalysts Screen Different Catalysts and Ligands OptimizeConditions->ScreenCatalysts No Improvement Success Improved Yield OptimizeConditions->Success Improvement InertAtmosphere Ensure Strict Inert Atmosphere & Dry Solvents ScreenCatalysts->InertAtmosphere No Improvement ScreenCatalysts->Success Improvement InertAtmosphere->Success Improvement NoImprovement No Improvement InertAtmosphere->NoImprovement No Improvement Reassess Re-evaluate Reaction Strategy (e.g., different coupling type) NoImprovement->Reassess

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for functionalization at a specific position?

The indole scaffold has multiple reactive C-H bonds, primarily at the C2, C3, C4, and C7 positions.[4] The inherent reactivity of the pyrrole ring often favors functionalization at the C3 position. Since your substrate is already substituted at C2 and C3, the primary sites for further functionalization are on the benzene ring (C4, C5, C6, C7) or at the N1 position.

Strategies to Control Regioselectivity:

  • Directing Groups (DGs): Installing a directing group on the indole nitrogen (N1) is a powerful strategy to control site selectivity.[5][6] Different directing groups can steer the functionalization to specific positions. For example, a pivaloyl group at N1 can direct metalation and subsequent functionalization to the C7 position.[5]

  • Steric Hindrance: The existing 3-methyl group provides some steric bulk that can influence the approach of reagents. This can be exploited to favor less hindered positions.

  • Catalyst/Ligand System: The choice of catalyst and ligand can significantly influence regioselectivity. Bulky ligands can block more accessible sites, thereby promoting reaction at less sterically hindered positions.[7]

  • Reaction Mechanism: The type of reaction can dictate the position of functionalization. For instance, electrophilic aromatic substitution will have different regiochemical outcomes compared to a directed C-H activation pathway.

Table 1: Effect of Directing Group on Regioselectivity of Indole Functionalization

Directing Group (on N1)Catalyst SystemTarget PositionReference
Pivaloyl (Piv)Rh-basedC7-alkenylation[4]
PyridylsulfonylPd-basedC2-alkenylation[4]
P(O)tBu₂Pd-basedC7-arylation[6]
P(O)tBu₂Cu-basedC6-arylation[6]

Q3: I am observing significant formation of side products, making purification difficult. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue, often arising from the high reactivity of the indole nucleus or from undesired reactions of the starting materials or products.

Common Side Reactions and Mitigation Strategies:

  • Dimerization/Polymerization: Under strongly acidic or oxidative conditions, indoles can dimerize or polymerize.

    • Mitigation: Use milder reaction conditions. If an acid catalyst is required, consider using a Lewis acid (e.g., ZnCl₂) instead of a strong protic acid.[8][9] Carefully control the stoichiometry of oxidants.

  • Over-functionalization: The product of your initial reaction may be reactive enough to undergo a second functionalization.

    • Mitigation: Use a slight excess of the indole starting material relative to the coupling partner. Monitor the reaction closely and stop it once the desired product is formed, before significant amounts of di-substituted products appear.

  • Decomposition of Starting Material: The cyano group or other functionalities might not be stable under the chosen reaction conditions.

    • Mitigation: Screen for milder conditions (e.g., lower temperature, alternative catalysts). Photoredox catalysis often allows for reactions to be performed under very mild conditions.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation at the C4 Position (Adapted from Directed C-H Functionalization of Indoles)

This protocol is a general guideline for a directed C-H arylation, which may require optimization for this compound. A directing group at the C3 position (e.g., formyl) has been shown to direct arylation to the C4 position.[13][14]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl iodide (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and AgOAc (2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., TFA) under an inert atmosphere.[13]

  • Reaction: Heat the mixture at the optimized temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.[13]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Cross-Coupling of 3-Iodo-1H-indole-2-carbonitriles

For functionalization via cross-coupling, a halogenated indole precursor is required. The following is a general protocol for the Sonogashira reaction on a 3-iodo-indole derivative.[2][15]

  • Precursor Synthesis: this compound would first need to be halogenated (e.g., iodinated) at the desired position on the benzene ring.

  • Reaction Setup: In a reaction flask, dissolve the iodo-indole derivative (1.0 equiv.), PdCl₂(PPh₃)₂ (0.1 equiv.), and CuI (0.1 equiv.) in a suitable solvent like DMF.[2]

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature overnight under an inert atmosphere.

  • Workup and Purification: Upon completion, perform a standard aqueous workup and purify the product by crystallization or silica gel chromatography to obtain the desired alkynylated indole.[2]

Data Presentation

Table 2: Representative Yields for Sonogashira Coupling with 1-Benzyl-3-iodo-1H-indole-2-carbonitrile [16]

Alkyne Coupling PartnerProduct Yield (%)
Phenylacetylene90%
4-Ethynyltoluene85%
4-Ethynylanisole83%
2-Ethynylpyridine69%

Note: Yields are for a similar indole scaffold and serve as a reference for expected reactivity.

Visualizations

A general workflow for a typical functionalization experiment is outlined below, from initial setup to final product analysis.

Experimental_Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Add Substrate, Reagents, Catalyst, and Anhydrous Solvent Setup->Reagents Reaction Run Reaction (Heat/Stir) Reagents->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Complete Reaction Complete? Monitoring->Complete Workup Quench and Workup (Extraction, Washing) Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Complete->Reaction No Complete->Workup Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Fischer indole synthesis. Find answers to frequently asked questions and detailed guidance on overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

Low yields or reaction failure in the Fischer indole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2]

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and significantly lower the yield. It is highly recommended to use freshly distilled or recrystallized starting materials.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often substrate-dependent.[3] A catalyst that is too strong may cause decomposition of starting materials or the product, while a catalyst that is too weak may not facilitate the reaction.[3] It is advisable to screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3]

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed.[1] However, excessively high temperatures or prolonged reaction times can lead to the formation of tar and other degradation products.[3] It is crucial to monitor the reaction's progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key cyclization step.[2] In such cases, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary.[4]

  • Electronic Effects of Substituents: Electron-donating groups on the carbonyl component can stabilize an intermediate in a way that favors a competing N-N bond cleavage reaction over the desired indole formation, leading to byproducts and low yields.[5] For these substrates, milder reaction conditions should be considered.[5]

  • Unstable Hydrazone Intermediate: The intermediate arylhydrazone may be unstable under the reaction conditions. A one-pot procedure, where the hydrazone is formed in situ and immediately cyclized without isolation, can minimize decomposition.[6]

Q2: I am observing significant side product formation, such as tar or regioisomers. How can I minimize these?

The formation of byproducts is a common challenge in the Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions.

Minimizing Tar and Polymeric Byproducts:

The formation of intractable tars is a frequent issue, complicating product isolation and reducing yields.[3]

  • Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3]

  • Microwave-Assisted Synthesis: This technique can offer rapid heating and improved yields in shorter reaction times, which can minimize the formation of degradation products.[7]

Controlling Regioselectivity with Unsymmetrical Ketones:

When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[3]

  • Choice of Acid Catalyst: The acidity of the medium is a key factor in controlling regioselectivity. For example, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol in certain cases.[3]

  • Steric Effects: The reaction will often favor the formation of the enamine intermediate that is less sterically hindered.[3]

  • Reaction Conditions: Adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[3] Weaker acids may lead to a decrease in selectivity.[8]

Q3: I am facing difficulties in purifying my crude indole product. What are some effective purification strategies?

Purification of indoles can be challenging due to the presence of polar byproducts and the potential for the product to streak on silica gel chromatography.[1]

  • Initial Work-up: A thorough wash of the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[9]

  • Column Chromatography: Standard silica gel is commonly used. If the product appears to be degrading on the column (indicated by streaking or color changes), consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[9] Alternatively, a less acidic stationary phase like alumina can be used.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.[9]

  • Distillation: For volatile indoles, distillation under reduced pressure may be a viable purification option.[3]

Data Presentation

The following tables provide a summary of quantitative data from various studies on the Fischer indole synthesis, highlighting the impact of different reaction conditions on product yield.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[7]
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[7]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[10]
Phenylhydrazine, CyclohexanoneMicrowavep-TSA-3 min-91[11]

Table 2: Effect of Acid Catalyst on the Synthesis of 1,2,3,4-Tetrahydrocarbazole

PhenylhydrazineKetoneCatalystReaction TimeYield (%)Reference
PhenylhydrazineCyclohexanoneZinc Chloride3 min (Microwave)76[11]
PhenylhydrazineCyclohexanonep-Toluenesulfonic acid3 min (Microwave)91[11]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Tetrahydrocarbazole using Acetic Acid

This protocol describes the synthesis of a tetracyclic indole derivative from a cis-octahydroindolone, where acetic acid serves as both the solvent and a regioselective catalyst.[4]

  • Reactant Preparation: A mixture of the cis-octahydroindolone (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) is prepared.

  • Indolization: The mixture is dissolved in glacial acetic acid.

  • Reaction Conditions: The reaction mixture is heated to 80°C and stirred until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the acetic acid is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the tetracyclic product (60% yield).[4]

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol details a rapid, high-yield synthesis of 2-phenylindole using microwave irradiation.[7]

  • Reactant and Catalyst Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol), propiophenone (1.0 mmol), and Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.

  • Work-up and Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the solution with a saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 2-phenylindole (92% yield).[7]

Visualizations

The following diagrams illustrate the logical relationships and workflows for troubleshooting common issues in the Fischer indole synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Purity Check Starting Material Purity Start->Purity Catalyst Screen Acid Catalysts (Brønsted vs. Lewis, concentration) Start->Catalyst Temperature Optimize Reaction Temperature (monitor by TLC) Start->Temperature Purity->Catalyst Catalyst->Temperature Procedure Consider One-Pot Procedure Temperature->Procedure Substrate Evaluate Substrate Effects (Steric/Electronic) Procedure->Substrate Result Improved Yield Substrate->Result Troubleshooting_Side_Products Start Side Product Formation Tar Tar/Polymer Formation Start->Tar Regioisomers Regioisomer Formation (Unsymmetrical Ketone) Start->Regioisomers Milder_Conditions Use Milder Conditions (Lower Temp, Weaker Acid) Tar->Milder_Conditions Microwave Employ Microwave Synthesis Tar->Microwave Catalyst_Selectivity Select Regioselective Catalyst (e.g., Eaton's Reagent) Regioisomers->Catalyst_Selectivity Steric_Control Leverage Steric Hindrance Regioisomers->Steric_Control Optimize_Conditions Optimize Temp/Solvent Regioisomers->Optimize_Conditions Purification_Strategy cluster_chromatography Chromatography Options Start Purification Difficulty Workup Aqueous Base Wash Start->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Workup->Recrystallization Distillation Distillation (for volatile indoles) Workup->Distillation Deactivate_Silica Deactivate Silica (e.g., with Triethylamine) Chromatography->Deactivate_Silica Alumina Use Alumina Chromatography->Alumina Pure_Product Pure Indole Recrystallization->Pure_Product Distillation->Pure_Product Deactivate_Silica->Pure_Product Alumina->Pure_Product

References

Technical Support Center: Purification of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Methyl-1H-indole-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. Common synthesis routes, such as the Fischer indole synthesis, may introduce impurities.[1] Potential impurities could include unreacted starting materials like o-ethylaniline or N-formyl o-ethylaniline, isomers formed during cyclization, and related indole derivatives.[2][3] For instance, if the synthesis involves a reaction that is not fully selective, you might find other substituted indoles in your crude product.[2]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from closely related impurities.[1] Recrystallization is a suitable technique for obtaining highly pure material, especially if the crude sample is relatively clean.[4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity and identifying impurities.[5][6] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Additionally, analytical techniques such as 1H NMR and 13C NMR spectroscopy can confirm the structure and identify any residual impurities.[7]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out The compound is insoluble in the hot solvent, or the boiling point of the solvent is too high.- Use a solvent mixture. Start by dissolving the compound in a good solvent and then add a poor solvent until turbidity is observed. Heat to redissolve and then cool slowly.- Choose a solvent with a lower boiling point.
No crystal formation upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Add a seed crystal to induce crystallization.[4]
Low recovery The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution for a longer period at a lower temperature.
Colored impurities remain The impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.- Adjust the polarity of the eluent. For normal phase chromatography on silica gel, if the spots are too high (high Rf), decrease the polarity. If the spots are too low (low Rf), increase the polarity.- Try a different solvent system. A common mobile phase for indole derivatives is a mixture of petroleum ether and ethyl acetate.[8][9]
Compound streaks on the TLC plate The compound may be too polar or acidic/basic, leading to strong interactions with the silica gel.- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.
Product elutes with the solvent front The eluent is too polar.- Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
Product does not elute from the column The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the mobile phase. A gradient elution from low to high polarity is often effective.- If the compound is suspected to be acidic or basic, consider using a different stationary phase like alumina.

Experimental Protocols

Recrystallization Protocol
  • Solvent Screening: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not at room temperature.[4] Common solvents to screen for indole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC. For indole derivatives, a mixture of petroleum ether and ethyl acetate is often a good starting point.[8][9] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes typical purity levels that can be expected for this compound after purification. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Typical Yield
Single Recrystallization85-90%>98%60-80%
Column Chromatography70-85%>99%70-90%
Combined Approach<70%>99.5%50-70%

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Process cluster_end End Crude_Product Crude this compound Dissolve Dissolve in minimal hot solvent Crude_Product->Dissolve 1 Filter Hot filtration Dissolve->Filter 2 Cool Cool to crystallize Filter->Cool 3 Isolate Isolate crystals (filtration) Cool->Isolate 4 Pure_Product Pure Crystalline Product Isolate->Pure_Product 5

Caption: A typical workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_start Start cluster_prep Preparation cluster_separation Separation cluster_end End Crude_Sample Crude this compound TLC_Analysis TLC analysis for solvent system Crude_Sample->TLC_Analysis Column_Packing Pack silica gel column TLC_Analysis->Column_Packing Sample_Loading Load sample Column_Packing->Sample_Loading Elution Elute with solvent system Sample_Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection Fraction_Analysis Analyze fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine pure fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

References

Stability issues of 3-Methyl-1H-indole-2-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 3-Methyl-1H-indole-2-carbonitrile is not extensively available in public literature. The information provided herein is based on the general chemical properties of indole derivatives and established principles of stability testing. It is intended to serve as a guide for researchers to establish their own stability profiles through forced degradation studies.

Troubleshooting Guides and FAQs

This section addresses common stability-related issues that researchers, scientists, and drug development professionals might encounter during their experiments with this compound.

Issue 1: Unexpected Discoloration of the Solid Compound (Turns Yellow/Brown)

  • Question: My solid this compound, which was initially off-white, has turned yellow or brown over time. What is the likely cause and how can I prevent this?

  • Answer: Discoloration of indole derivatives upon storage is a common sign of degradation, often due to oxidation or exposure to light.[1] The indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of colored impurities. To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or by wrapping the container in aluminum foil.[2] Storing the compound in a cool, dry place, such as a refrigerator (2-8 °C), can also help slow down these degradation processes.[2]

Issue 2: Loss of Compound Signal or Purity in Solution Over Time

  • Question: I've prepared a solution of this compound in an organic solvent, and I'm observing a decrease in the compound's peak area by HPLC and the appearance of new, unidentified peaks. What's happening?

  • Answer: The loss of signal and appearance of new peaks indicate that your compound is degrading in solution. Indole derivatives can be unstable in solution, especially when exposed to acidic or basic conditions, light, or elevated temperatures.[2] The solvent itself can also play a role. Protic solvents may facilitate certain degradation pathways. It is recommended to prepare solutions fresh whenever possible. If storage is necessary, store solutions in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light. For analytical standards, it is advisable to perform a quick purity check before use if the solution has been stored for an extended period.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I'm getting variable results in my biological assays using this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent assay results can be a direct consequence of compound degradation. If the compound degrades, its effective concentration will decrease, leading to lower than expected activity. Furthermore, the degradation products themselves could be biologically active, leading to confounding or off-target effects. To ensure the reliability of your biological data, it is critical to use a compound of known purity and to handle it in a way that minimizes degradation. Consider preparing stock solutions fresh and minimizing the exposure of the compound to harsh conditions during your experimental workflow.

Issue 4: Unidentified Peaks in Mass Spectrometry Analysis After an Experiment

  • Question: After running a reaction with this compound, I see unexpected masses in my LC-MS analysis. Are these degradation products?

  • Answer: It is possible that these are degradation products. The indole ring can undergo various transformations. For instance, 3-methylindoles can be oxidized to form methyloxindoles or hydroxylated derivatives.[3][4] Depending on the reaction conditions (e.g., presence of acid, oxidants), you might observe products resulting from hydroxylation, ring opening, or polymerization. To identify these, you would need to perform a forced degradation study and characterize the resulting degradants.

Summary of Stability Under Different Conditions

The following table summarizes the expected stability of indole derivatives like this compound under various stress conditions. The goal of forced degradation is typically to achieve 5-20% degradation.[5]

Stress ConditionReagents and ConditionsExpected Stability of Indole DerivativesPotential Degradation Products
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CSusceptible to degradation, especially at elevated temperatures.Potential for polymerization and hydrolysis of the nitrile group.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CGenerally more stable than to acid, but degradation can occur.Hydrolysis of the nitrile group to a carboxylic acid or amide.
Oxidation 3-30% H₂O₂, room temperatureHighly susceptible to oxidation.3-methyloxindole, 3-hydroxy-3-methyloxindole, and other oxidized species.[3][4]
Thermal Degradation 60°C to 80°C (solid and solution)Generally stable at moderate temperatures, but degradation can occur over extended periods.Varies depending on the presence of oxygen and moisture.
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines)Susceptible to photodegradation.Photo-oxidative products such as o-(N-formyl)aminoacetophenone.[6]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are generalized and should be optimized for your specific experimental setup.

1. Preparation of Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis by a stability-indicating HPLC method.

3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points.

  • Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points.

  • Quench the reaction if necessary (e.g., by dilution with the mobile phase) before analysis.

5. Thermal Degradation

  • Place the solid compound in a 60°C oven.

  • Separately, incubate a solution of the compound (1 mg/mL) at 60°C.

  • Sample at various time points (e.g., 1, 3, 7 days).

  • For the solid sample, prepare a 0.1 mg/mL solution in the mobile phase for analysis.

6. Photolytic Degradation

  • Expose a solution of the compound (0.1 mg/mL) to a photostability chamber with both UV and visible light, as per ICH Q1B guidelines.

  • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (60°C) stock->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for conducting forced degradation studies.

Troubleshooting_Logic cluster_observation Observation cluster_investigation Investigation cluster_solution Corrective Actions issue Inconsistent Results or Visible Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) issue->check_storage check_solution Assess Solution Age and Solvent issue->check_solution check_conditions Examine Experimental Conditions (pH, Temp) issue->check_conditions store_properly Store in Cool, Dark, Inert Conditions check_storage->store_properly prepare_fresh Prepare Solutions Fresh check_solution->prepare_fresh control_exp Control Experimental Parameters check_conditions->control_exp forced_degradation Perform Forced Degradation Study store_properly->forced_degradation If issues persist prepare_fresh->forced_degradation If issues persist control_exp->forced_degradation If issues persist

References

Technical Support Center: Optimizing Column Chromatography for Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of indole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification processes.

Troubleshooting Guide

Common issues encountered during the column chromatography of indole derivatives are often related to the inherent chemical properties of the indole nucleus and its substituents. This guide provides a systematic approach to identifying and resolving these challenges.

Table 1: Common Problems and Solutions in Indole Derivative Chromatography

ProblemPotential Cause(s)Recommended SolutionsCitations
Peak Tailing / Streaking - Acidic Silanol Interactions: The basic nitrogen of the indole ring or other basic functional groups can interact strongly with acidic silanol groups on the silica gel surface.- Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-2%) or ammonia in methanol (1-10%) into the mobile phase to neutralize the acidic sites. - Use a Different Stationary Phase: Consider using neutral or basic alumina, or a functionalized silica gel (e.g., amino- or cyano-bonded). - Employ Reversed-Phase Chromatography: For polar and basic indoles, reversed-phase chromatography (C8 or C18) with a buffered mobile phase can be effective.[1][2][3]
- Sample Overload: Exceeding the binding capacity of the stationary phase.- Reduce Sample Load: Use a higher ratio of stationary phase to sample (typically 30:1 to 100:1 by weight). - Dilute the Sample: Ensure the sample is adequately diluted before loading.[4][5]
Compound Degradation on Column - Acid Sensitivity: The indole nucleus, particularly in electron-rich derivatives, can be sensitive to the acidic nature of silica gel.- Deactivate Silica Gel: Pre-elute the column with a mobile phase containing a small amount of a basic modifier like triethylamine. - Use a Neutral Stationary Phase: Alumina is a good alternative for acid-sensitive compounds. - Perform a Stability Test: Run a 2D TLC to assess the stability of your compound on silica gel before committing to a column.[6]
Low or No Recovery - Irreversible Adsorption: Highly polar indole derivatives may bind irreversibly to the silica gel.- Increase Mobile Phase Polarity: Use a steeper gradient or a more polar solvent system (e.g., methanol in dichloromethane). - Flush the Column: After the initial elution, flush the column with a very polar solvent (e.g., 5-10% methanol in dichloromethane) to recover strongly bound compounds. - Consider a Different Stationary Phase: Alumina or reversed-phase silica may be more suitable for highly polar indoles.[6][7]
- Compound is Too Dilute: The compound may have eluted in very dilute fractions that are difficult to detect.- Concentrate Fractions: Concentrate the collected fractions before analysis by TLC or HPLC.
Poor Separation of Compounds - Inappropriate Mobile Phase Polarity: The chosen solvent system does not provide adequate resolution between the target compound and impurities.- Optimize Mobile Phase with TLC: Systematically test different solvent systems and ratios using TLC to find a system that gives a good separation and an Rf value of ~0.2-0.4 for the target compound. - Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation of compounds with a wide range of polarities.[8][9]
- Improper Column Packing: Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase.- Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my indole derivative?

The choice of stationary phase depends on the polarity and stability of your indole derivative.

  • Silica Gel: The most common choice for normal-phase chromatography. However, its acidic nature can be problematic for basic or acid-sensitive indoles.[7]

  • Alumina: A good alternative for acid-sensitive indoles. It is available in acidic, neutral, and basic forms, allowing you to match the support to your compound's properties.[10]

  • Reversed-Phase Silica (C8, C18): Ideal for polar indole derivatives. The mobile phase is typically a polar solvent mixture like water/methanol or water/acetonitrile.[2]

Q2: My indole derivative is colorless. How can I visualize it on a TLC plate?

Several methods can be used to visualize indole derivatives on a TLC plate:

  • UV Light: Most indoles are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.

  • Staining Reagents:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A specific stain for indoles, typically producing blue or purple spots.

    • Vanillin or p-Anisaldehyde: General purpose stains that react with many functional groups to give colored spots upon heating.

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.

Q3: Should I use isocratic or gradient elution?

  • Isocratic elution (constant mobile phase composition) is simpler and suitable for separating compounds with similar polarities.

  • Gradient elution (gradually increasing the mobile phase polarity) is generally more effective for complex mixtures containing compounds with a wide range of polarities. It often leads to better peak shapes and shorter run times.[8]

Q4: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert support) before adding it to the column. This technique is particularly useful when your sample has poor solubility in the initial mobile phase.[6]

Quantitative Data

Optimizing the mobile phase is critical for successful separation. The following table provides examples of Rf values for some indole derivatives on silica gel TLC plates with different mobile phase compositions. Note that Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature, humidity).

Table 2: Approximate Rf Values of Indole Derivatives on Silica Gel TLC

CompoundMobile Phase (v/v)Approximate Rf Value
Indole20% Ethyl Acetate in Hexane0.6
2-Methylindole20% Ethyl Acetate in Hexane0.65
5-Bromoindole20% Ethyl Acetate in Hexane0.55
Indole-3-carboxaldehyde30% Ethyl Acetate in Hexane0.4
Indole-3-carboxylic acid50% Ethyl Acetate in Hexane + 1% Acetic Acid0.3
Tryptamine10% Methanol in Dichloromethane + 1% NH₄OH0.5
5-Hydroxyindole50% Ethyl Acetate in Hexane0.2

The addition of modifiers can significantly improve peak shape, which is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

Table 3: Effect of Triethylamine (TEA) on Peak Asymmetry of a Basic Indole Derivative (Hypothetical Example)

AnalyteMobile PhasePeak Asymmetry Factor (As)
Basic Indole DerivativeAcetonitrile/Water (50:50)2.5
Basic Indole DerivativeAcetonitrile/Water (50:50) + 0.1% TEA1.2

Experimental Protocols

Protocol 1: General Purpose Silica Gel Column Chromatography for a Moderately Polar Indole Derivative

This protocol is suitable for the purification of a moderately polar indole derivative on a gram scale.

1. Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase solvents (e.g., ethyl acetate, hexanes)

  • Sand (acid-washed)

  • Cotton or glass wool

2. Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Once the silica has settled, add a layer of sand on top.

  • Sample Loading (Wet Loading):

    • Dissolve the crude indole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully pipette the sample solution onto the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Purification of an Acid-Sensitive Indole Derivative using Deactivated Silica Gel

This protocol is designed for indole derivatives that are prone to degradation on standard silica gel.

1. Materials:

  • As per Protocol 1

  • Triethylamine (TEA)

2. Procedure:

  • Silica Gel Deactivation:

    • Prepare the initial mobile phase containing 1-2% TEA.

    • Pack the column with silica gel using this TEA-containing mobile phase as described in Protocol 1.

    • Elute the packed column with one column volume of the TEA-containing mobile phase.

  • Sample Loading and Elution:

    • Proceed with sample loading and elution as described in Protocol 1, using a mobile phase that contains 0.5-1% TEA throughout the purification.

  • Fraction Analysis and Solvent Removal:

    • Analyze fractions and remove the solvent as described in Protocol 1. Be aware that triethylamine is a high-boiling point solvent and may require co-evaporation with a lower-boiling solvent like toluene for complete removal.

Protocol 3: Reversed-Phase Flash Chromatography for a Polar Indole Derivative

This protocol is suitable for the purification of polar, water-soluble indole derivatives.

1. Materials:

  • Reversed-phase (C18) flash chromatography column

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Optional: Formic acid or acetic acid for pH adjustment

2. Procedure:

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Sample Loading:

    • Dissolve the crude polar indole derivative in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO.

    • Inject the sample onto the column.

  • Elution:

    • Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of the fractions by analytical HPLC or TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • The remaining aqueous solution can be lyophilized to obtain the pure product.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in column chromatography of indole derivatives.

TroubleshootingWorkflow Troubleshooting Workflow for Indole Chromatography start Problem Observed peak_tailing Peak Tailing / Streaking? start->peak_tailing low_recovery Low / No Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation degradation Compound Degradation? start->degradation add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier Basic Indole on Silica? change_stationary_phase Switch to Alumina or Reversed-Phase peak_tailing->change_stationary_phase Modifier Ineffective? reduce_load Reduce Sample Load peak_tailing->reduce_load High Concentration? increase_polarity Increase Mobile Phase Polarity / Gradient low_recovery->increase_polarity Polar Compound? flush_column Flush with Stronger Solvent low_recovery->flush_column Still on Column? optimize_mobile_phase Optimize Mobile Phase via TLC (Rf ~0.3) poor_separation->optimize_mobile_phase Spots Overlapping? use_gradient Implement Gradient Elution poor_separation->use_gradient Wide Polarity Range? repack_column Check and Repack Column poor_separation->repack_column Uneven Bands? deactivate_silica Deactivate Silica with Base degradation->deactivate_silica Acid Sensitive? use_alumina Use Neutral Alumina degradation->use_alumina Silica Incompatible? run_2d_tlc Confirm with 2D-TLC degradation->run_2d_tlc Unsure of Stability? end Problem Resolved add_modifier->end change_stationary_phase->end reduce_load->end increase_polarity->end flush_column->end optimize_mobile_phase->end use_gradient->end repack_column->end deactivate_silica->end use_alumina->end run_2d_tlc->end

Caption: Troubleshooting workflow for common chromatography issues.

General Experimental Workflow

This diagram outlines the general steps involved in purifying an indole derivative using column chromatography.

ExperimentalWorkflow General Experimental Workflow for Column Chromatography start Start tlc_optimization 1. TLC to Determine Optimal Mobile Phase start->tlc_optimization column_prep 2. Prepare and Pack Column tlc_optimization->column_prep sample_prep 3. Prepare Sample (Wet or Dry Loading) column_prep->sample_prep load_sample 4. Load Sample onto Column sample_prep->load_sample elution 5. Elute Column and Collect Fractions load_sample->elution fraction_analysis 6. Analyze Fractions by TLC elution->fraction_analysis fraction_analysis->elution Continue elution combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions Pure fractions identified solvent_removal 8. Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal characterization 9. Characterize Pure Product solvent_removal->characterization end End characterization->end

Caption: General workflow for column chromatography purification.

References

Overcoming low reactivity in reactions with 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-1H-indole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the reactivity and functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in typical electrophilic aromatic substitution reactions?

The indole nucleus is generally reactive towards electrophiles, particularly at the C3 position. However, in this compound, the presence of the methyl group at the C3 position sterically hinders and electronically deactivates this site for further electrophilic attack. Additionally, the electron-withdrawing nature of the nitrile group at the C2 position reduces the overall nucleophilicity of the indole ring, making it less susceptible to electrophilic substitution compared to unsubstituted indole.

Q2: What is the most effective strategy to functionalize the indole core of this compound?

The most prevalent and effective strategy is to introduce a leaving group, such as iodine, at a reactive position, which can then participate in various cross-coupling reactions. The C3 position, being the most activated, is the primary site for such modifications. However, given the existing methyl group, functionalization often requires N-protection followed by manipulation of other positions on the ring if C3 is not the target. A common approach involves functionalizing the N-H position or introducing a leaving group at another carbon atom on the benzene portion of the indole.

Q3: Can I directly perform nucleophilic substitution on the nitrile group?

While nitriles can undergo nucleophilic attack, direct substitution is not a common reaction under standard conditions. The nitrile group in this molecule is more likely to undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. For introducing new groups at the C2 position, a more common route is to start from a different indole precursor rather than modifying the nitrile directly.

Q4: Are there any known palladium-catalyzed cross-coupling reactions for this molecule?

Yes, palladium-catalyzed cross-coupling reactions are a powerful tool for elaborating the structure of this compound derivatives. However, these reactions typically require the presence of a halide or triflate on the indole ring. For instance, after iodination of the indole at a specific position, Suzuki, Sonogashira, Heck, and Stille couplings can be performed to introduce a wide variety of substituents.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the chemical modification of this compound and its derivatives.

Issue 1: Low yield or no reaction in N-H functionalization (e.g., alkylation, arylation).
Possible Cause Suggested Solution
Incomplete deprotonation of the indole nitrogen. Use a stronger base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH). Ensure the base is fresh and the solvent is anhydrous.
Poor reactivity of the electrophile. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). Adding a catalytic amount of sodium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides.
Steric hindrance around the N-H group. If the electrophile is bulky, consider increasing the reaction temperature or using a less sterically hindered solvent to improve accessibility.
Decomposition of starting material or product. Monitor the reaction by TLC or LC-MS to check for decomposition. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
Issue 2: Poor yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with a halogenated this compound derivative.
Possible Cause Suggested Solution
Inactive catalyst. Ensure the palladium catalyst is not oxidized. Using a pre-catalyst or generating the active Pd(0) species in situ can improve results. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often enhance catalytic activity.[4]
Inappropriate base. The choice of base is crucial for the transmetalation step in Suzuki couplings and for activating the terminal alkyne in Sonogashira couplings.[5][6] Common bases for Suzuki reactions include K2CO3, K3PO4, and Cs2CO3. For Sonogashira reactions, an amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used in conjunction with a copper(I) co-catalyst.
Solvent effects. The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. A mixture of a polar aprotic solvent (like DMF or dioxane) and water is often used for Suzuki reactions. Anhydrous conditions are typically preferred for Sonogashira couplings.
Side reactions. Homocoupling of the boronic acid (in Suzuki) or the terminal alkyne (in Sonogashira) can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants, the catalyst loading, or the reaction temperature.

Experimental Protocols

Protocol 1: Iodination of 1-Benzyl-1H-indole-2-carbonitrile at the C3 Position

This protocol describes the iodination at the C3 position, a common step to prepare the substrate for subsequent cross-coupling reactions. This example uses an N-benzylated starting material for improved solubility and reactivity.

Reagents and Conditions: [1]

ReagentMolar Equiv.
1-Benzyl-1H-indole-2-carbonitrile1.0
Potassium Hydroxide (KOH)3.6
Iodine (I2)1.0
N,N-Dimethylformamide (DMF)-

Procedure: [1]

  • To a solution of 1-benzyl-1H-indole-2-carbonitrile in DMF, add KOH in small portions at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of iodine in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into a mixture of water and saturated aqueous NH4Cl and stir for 30 minutes.

  • Filter the resulting precipitate and dry it under a vacuum to obtain 1-benzyl-3-iodo-1H-indole-2-carbonitrile.

Protocol 2: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

Reagents and Conditions:

ReagentMolar Equiv.
1-Benzyl-3-iodo-1H-indole-2-carbonitrile1.0
Arylboronic acid1.2
Pd(PPh3)40.05
Na2CO32.0
Toluene/Ethanol/Water-

Procedure:

  • To a reaction vessel, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile, the arylboronic acid, Pd(PPh3)4, and Na2CO3.

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indole-2-carbonitrile Derivatives

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield Range (%)Ref.
Sonogashira PdCl2(PPh3)2 (10)-Et3N (3)DMFrt69-90[1]
Suzuki-Miyaura Pd(PPh3)4 (5)-Na2CO3 (2)Toluene/EtOH/H2O8070-95[1]
Heck Pd(OAc)2 (10)PPh3 (20)Et3N (2)DMF10060-85[1]
Stille Pd(PPh3)4 (5)--Toluene11055-80[1]

Visualizations

experimental_workflow start This compound n_protection N-H Protection (e.g., Benzylation) start->n_protection iodination Iodination at C3 n_protection->iodination cross_coupling Palladium-Catalyzed Cross-Coupling iodination->cross_coupling suzuki Suzuki cross_coupling->suzuki sonogashira Sonogashira cross_coupling->sonogashira heck Heck cross_coupling->heck stille Stille cross_coupling->stille product Functionalized Product suzuki->product sonogashira->product heck->product stille->product

Caption: General workflow for the functionalization of this compound.

troubleshooting_logic start Low Yield in Cross-Coupling check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes use_precatalyst Use pre-catalyst or fresh Pd(0) source. Select appropriate ligand. check_catalyst->use_precatalyst No check_solvent Is the solvent optimal? check_base->check_solvent Yes change_base Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). check_base->change_base No check_side_reactions Are there significant side reactions? check_solvent->check_side_reactions Yes change_solvent Try different solvent systems (e.g., dioxane/water). check_solvent->change_solvent No optimize_conditions Adjust stoichiometry, temperature, or reaction time. check_side_reactions->optimize_conditions Yes

Caption: Troubleshooting flowchart for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methyl-1H-indole-2-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Methyl-1H-indole-2-carbonitrile and its positional isomers. Understanding the influence of the methyl group's position on the reactivity of the indole core and the nitrile functional group is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document synthesizes available experimental data and theoretical knowledge to offer insights into the subtle yet significant differences in the chemical behavior of these isomers.

Introduction to Indole Reactivity

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3 position. The presence of a methyl group, an electron-donating group, generally enhances the nucleophilicity of the indole ring. Conversely, the 2-carbonitrile group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the reactivity of the N-H bond and the nitrile group itself. The interplay of these electronic effects, modulated by the position of the methyl substituent, dictates the overall reactivity of each isomer.

Comparison of Electrophilic Aromatic Substitution Reactivity

Table 1: Hammett ρ Values and Relative Reactivity of Methylindoles in Azo-Coupling

Compoundρ ValueRelative Reactivity Order
3-Methylindole3.60< Indole
Indole2.60< N-Methylindole
N-Methylindole2.54< 2-Methylindole
2-Methylindole2.40Most Reactive

Source: Data compiled from a study on the electrophilic substitution of indoles.[1]

The Hammett ρ value is a measure of the sensitivity of the reaction to electronic effects of substituents. A more positive ρ value suggests a greater buildup of positive charge in the transition state. The higher ρ value for 3-methylindole indicates that electrophilic attack at the 2-position (since the 3-position is blocked) is electronically more demanding. The reactivity order shows that a methyl group at the 2-position is most activating, followed by a methyl group on the nitrogen.[1]

For the target this compound and its isomers, the strongly deactivating 2-carbonitrile group will significantly reduce the overall reactivity towards electrophiles. However, the relative activating or deactivating influence of the methyl group at different positions can be extrapolated:

  • 1-Methyl-1H-indole-2-carbonitrile: The N-methylation removes the acidic proton, preventing N-deprotonation under basic conditions. The methyl group provides a modest activating effect through induction.

  • This compound: The methyl group at the C3 position will direct electrophilic attack to the benzene ring (likely C4 or C6), as the electronically favored C3 and the deactivated C2 are substituted. The methyl group's electron-donating nature will partially offset the deactivation by the nitrile group.

  • 4-, 5-, 6-, and 7-Methyl-1H-indole-2-carbonitriles: The methyl group on the benzene ring will influence the regioselectivity of electrophilic attack on the benzene portion of the indole. A methyl group at C5 or C7 is expected to activate the C4 and C6 positions, while a methyl group at C4 or C6 will activate the C5 and C7 positions, respectively.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Common reactions include hydrolysis to a carboxylic acid or reduction to a primary amine. The electronic environment of the indole ring, as influenced by the methyl group's position, can modulate the reactivity of the nitrile.

Table 2: Expected Influence of Methyl Group Position on Nitrile Reactivity

IsomerExpected Effect on Nitrile ElectrophilicityRationale
1-MethylMinimalInductive effect is distant.
3-MethylMinimalInductive effect is distant.
4-MethylMinor increaseElectron-donating methyl group slightly increases electron density on the ring, which can be relayed to the nitrile group, making it marginally less electrophilic.
5-MethylMinor increaseSimilar to 4-methyl isomer.
6-MethylMinor increaseSimilar to 4-methyl isomer.
7-MethylMinor increaseSimilar to 4-methyl isomer.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, the following are representative procedures for key reactions that can be adapted to compare the reactivity of the isomers.

Protocol 1: Electrophilic Substitution (Vilsmeier-Haack Formylation)

This protocol describes a general procedure for the formylation of an indole, a classic electrophilic substitution reaction.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the methyl-1H-indole-2-carbonitrile isomer (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitrile Reduction to a Primary Amine

This protocol outlines the reduction of the nitrile group using lithium aluminum hydride (LiAlH₄).

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve the methyl-1H-indole-2-carbonitrile isomer (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution and then more water.

  • Work-up: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting amine by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for electrophilic substitution and a logical workflow for comparing isomer reactivity.

Electrophilic_Substitution Indole Methyl-1H-indole-2-carbonitrile Isomer Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Product Intermediate->Product - H+

Figure 1. General mechanism for electrophilic aromatic substitution on an indole ring. The rate-determining step is typically the formation of the sigma complex.

Reactivity_Comparison_Workflow cluster_isomers Isomer Synthesis and Purification cluster_reactions Parallel Reactivity Screening cluster_analysis Data Analysis and Comparison I1 1-Methyl Isomer R1 Electrophilic Substitution (e.g., Formylation) I1->R1 R2 Nitrile Reduction (e.g., with LiAlH4) I1->R2 R3 Nitrile Hydrolysis (Acid or Base) I1->R3 I3 3-Methyl Isomer I3->R1 I3->R2 I3->R3 I4 4-Methyl Isomer I4->R1 I4->R2 I4->R3 I5 5-Methyl Isomer I5->R1 I5->R2 I5->R3 I6 6-Methyl Isomer I6->R1 I6->R2 I6->R3 I7 7-Methyl Isomer I7->R1 I7->R2 I7->R3 A1 Determine Reaction Rates / Yields R1->A1 A2 Characterize Products (NMR, MS) R1->A2 R2->A1 R2->A2 R3->A1 R3->A2 A3 Compare Reactivity Trends A1->A3 A2->A3

Figure 2. Logical workflow for a comprehensive experimental comparison of isomer reactivity.

Conclusion

The reactivity of this compound and its isomers is governed by a delicate balance between the electron-donating methyl group and the electron-withdrawing nitrile group. While direct comparative quantitative data is sparse, established principles of physical organic chemistry allow for reasoned predictions. The methyl group's position significantly influences the electron density distribution within the indole nucleus, thereby affecting the rate and regioselectivity of electrophilic attack. Its impact on the reactivity of the nitrile group is likely more subtle. This guide provides a framework for researchers to approach the synthesis and functionalization of these valuable heterocyclic building blocks, highlighting the importance of isomeric considerations in drug design and development. Further quantitative experimental studies are warranted to fully elucidate the reactivity profiles of these compounds.

References

Comparative Guide to Validated Analytical Methods for 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 3-Methyl-1H-indole-2-carbonitrile. The information is intended for researchers, scientists, and drug development professionals. While specific validated methods for this compound are not widely published, this document outlines robust methods based on the analysis of similar indole derivatives and aromatic nitriles. The presented protocols are templates that require validation for specific matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for method development and optimization.

PropertyValueReference
Molecular FormulaC₁₀H₈N₂[1][2]
Molecular Weight156.18 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number13006-59-2[2]
AppearanceExpected to be a solid
SolubilityLikely soluble in organic solvents like methanol, acetonitrile, and chloroform.[3]

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of indole derivatives.[4] A reversed-phase method is recommended for this compound.

Comparison of HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (3.5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~10 min~15 min
Pros Simple, robust, good for routine QCHigher resolution, suitable for complex matrices
Cons May have limited resolution for impuritiesMore complex method development
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like indole derivatives.[5][6][7][8]

Comparison of GC Methods

ParameterMethod C: GC-FIDMethod D: GC-MS
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5)5% Phenyl Polysiloxane (e.g., DB-5ms)
Column 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or NitrogenHelium
Inlet Temperature 250 °C250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Pros Robust, quantitative, widely availableHigh sensitivity and selectivity, structural confirmation
Cons Not structurally specificMore expensive, requires more maintenance

Experimental Protocols

HPLC Method A: Isocratic Elution

1. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation:

  • Dissolve the sample containing this compound in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 280 nm

  • Column Temperature: 30 °C

4. Analysis:

  • Inject the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Method D

1. Standard Preparation:

  • Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with chloroform to concentrations ranging from 0.1 to 50 µg/mL.

2. Sample Preparation:

  • Extract the sample with chloroform.[7]

  • Concentrate the extract if necessary.

  • The extract is injected onto the gas chromatograph.[7]

3. GC-MS Conditions:

  • Column: 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature of 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550[5]

4. Analysis:

  • Inject the standards and samples.

  • Create a calibration curve using the peak area of a characteristic ion of this compound.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_dissolve Dissolution & Filtration cluster_analysis HPLC Analysis cluster_quant Quantification Standard Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Standard->Filter Dissolve_Sample->Filter HPLC HPLC System Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantify Quantify Sample Calibration->Quantify

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep_gc Preparation cluster_extract Extraction cluster_analysis_gc GC-MS Analysis cluster_quant_gc Quantification Standard_GC Standard Dissolve_Standard_GC Dissolve in Chloroform Standard_GC->Dissolve_Standard_GC Sample_GC Sample Extract_Sample_GC Extract with Chloroform Sample_GC->Extract_Sample_GC GCMS GC-MS System Dissolve_Standard_GC->GCMS Extract_Sample_GC->GCMS MS_Detector Mass Spectrometer GCMS->MS_Detector Data_GC Data Acquisition MS_Detector->Data_GC Calibration_GC Calibration Curve Data_GC->Calibration_GC Quantify_GC Quantify Sample Calibration_GC->Quantify_GC

Caption: GC-MS Experimental Workflow.

References

A Comparative Study on the Stability of Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability of indole and its structural isomers, isoindole and indolizine. The information presented is supported by computational data and established experimental protocols to assist researchers in understanding the fundamental properties of these important heterocyclic compounds.

Introduction

Indole, a bicyclic aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile building block in organic synthesis. Structural isomers of indole, such as isoindole and indolizine, share the same molecular formula (C₈H₇N) but differ in the arrangement of their atoms, leading to significant variations in their physicochemical properties, including stability. Understanding the relative stability of these isomers is crucial for drug design, reaction mechanism elucidation, and the development of novel materials.

Relative Stability of Indole Isomers

The thermodynamic stability of indole, isoindole, and indolizine has been investigated through computational chemistry, primarily using Density Functional Theory (DFT). The calculated Gibbs free energy (ΔG), enthalpy of formation (ΔH), and HOMO-LUMO gap are key indicators of molecular stability. A lower Gibbs free energy and enthalpy of formation indicate greater stability, while a larger HOMO-LUMO gap generally corresponds to higher kinetic stability.

Computational studies have consistently shown that indole is the most thermodynamically stable isomer among the three.[1][2] Isoindole and indolizine are significantly less stable, which is reflected in their relative rarity in nature and the challenges associated with their synthesis and isolation.[3] The greater stability of indole is often attributed to its aromatic system, which is more effectively delocalized compared to its isomers.

One theoretical investigation suggests that the relative stability of these isomers can be explained by the Glidewell-Lloyd rule, which pertains to the distribution of π-electrons in fused ring systems.

Quantitative Stability Data

The following table summarizes the key thermodynamic and electronic parameters for indole, isoindole, and indolizine, as determined by DFT calculations at the B3LYP/6-311+G** level of theory.[2]

ParameterIndoleIsoindoleIndolizine
Gibbs Free Energy (ΔG) -12753.083 a.u.-13096.66 a.u.-17252.343 a.u.
Enthalpy (ΔH) 8.485 kcal/mol8.790 kcal/mol11.292 kcal/mol
HOMO-LUMO Gap (eV) 5.584.894.75

Note: The absolute values of Gibbs free energy are less informative than their relative differences. A more negative value indicates greater stability.

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

Objective: To experimentally determine the standard enthalpy of combustion (ΔH°c) of the indole isomers, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the crystalline indole isomer is prepared using a pellet press.

  • Bomb Assembly: The pellet is placed in a sample holder within the bomb calorimeter. A fuse wire of known length is attached to the ignition electrodes, making contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculations:

    • The heat capacity of the calorimeter system (C_cal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released during the combustion of the indole isomer (q_total) is calculated using the formula: q_total = C_cal * ΔT, where ΔT is the corrected temperature change.

    • Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid.

    • The enthalpy of combustion (ΔH°c) per mole of the isomer is then calculated.

    • Finally, the standard enthalpy of formation (ΔH°f) is determined using the following equation, where the standard enthalpies of formation of CO₂, H₂O, and N₂ are known: ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants)

Computational Determination of Stability via Density Functional Theory (DFT)

Objective: To calculate the thermodynamic properties of the indole isomers to predict their relative stabilities.

Methodology:

  • Molecular Structure Input: The initial 3D coordinates of the indole, isoindole, and indolizine molecules are generated using a molecular modeling software.

  • Computational Method Selection: A suitable DFT functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311+G** basis set. This level of theory provides a good balance between accuracy and computational cost.

  • Geometry Optimization: A geometry optimization calculation is performed for each isomer. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculation: The single-point energy of the optimized structure is calculated. This, combined with the thermal corrections from the frequency calculation, yields the total enthalpy and Gibbs free energy of the molecule.

  • Data Analysis: The calculated Gibbs free energies, enthalpies of formation, and HOMO-LUMO gaps for the three isomers are compared to determine their relative thermodynamic and kinetic stabilities.

Visualization of Stability and Experimental Workflow

Stability_Comparison Indole Indole (Most Stable) Isoindole Isoindole (Less Stable) Indole->Isoindole ΔG > 0 Indolizine Indolizine (Least Stable) Isoindole->Indolizine ΔG > 0 Experimental_Workflow cluster_calorimetry Bomb Calorimetry cluster_dft DFT Calculation Cal_Prep Sample Preparation Cal_Run Combustion Cal_Prep->Cal_Run Cal_Calc Calculate ΔH°c Cal_Run->Cal_Calc Cal_Result Determine ΔH°f Cal_Calc->Cal_Result Conclusion Compare Experimental and Computational Stability Cal_Result->Conclusion DFT_Input Build Molecule DFT_Opt Geometry Optimization DFT_Input->DFT_Opt DFT_Freq Frequency Calculation DFT_Opt->DFT_Freq DFT_Energy Single Point Energy DFT_Freq->DFT_Energy DFT_Result Calculate ΔG, ΔH DFT_Energy->DFT_Result DFT_Result->Conclusion Indole_Signaling cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_PXR Pregnane X Receptor (PXR) Pathway Indole Indole AhR AhR Indole->AhR PXR PXR Indole->PXR ARNT ARNT AhR->ARNT Dimerization XRE XRE Binding ARNT->XRE Gene_AhR Gene Transcription (Immune Regulation, Detoxification) XRE->Gene_AhR RXR RXR PXR->RXR Heterodimerization PXR_RE PXR Response Element Binding RXR->PXR_RE Gene_PXR Gene Transcription (Xenobiotic Metabolism) PXR_RE->Gene_PXR

References

Comparative Analysis of 3-Methyl-1H-indole-2-carbonitrile and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biological activities of 3-substituted-1H-indole-2-carbonitriles, including the target compound 3-Methyl-1H-indole-2-carbonitrile, reveals a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this compound is limited in publicly available literature, a comparative analysis of its structural analogs provides significant insights into the potential efficacy and structure-activity relationships (SAR) within this chemical class.

This guide synthesizes available data on the anticancer and antimicrobial properties of closely related 3-substituted-1H-indole-2-carbonitrile derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The information presented is intended to facilitate further investigation and guide the design of future experimental studies.

Anticancer Activity of 3-Substituted Indole Derivatives

The indole nucleus is a well-established pharmacophore in anticancer drug discovery. Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The substitution at the C-3 position of the indole ring has been a key area of exploration for modulating this activity.

A study on 3-(3-oxoaryl) indole derivatives, which share a C-3 substitution pattern, demonstrated significant anticancer activity. While not exact analogs of this compound, these compounds provide valuable SAR insights.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-(3-oxoaryl) indole derivative 1 Murine Melanoma (B16F10)Data not specified[1]
3-(3-oxoaryl) indole derivative 2 Human Breast Cancer (MCF-7)Data not specified[1]
2,5-disubstituted indole derivative 2c Liver Cancer (HepG2)13.21 ± 0.30[2]
2,5-disubstituted indole derivative 3b Lung Cancer (A549)0.48 ± 0.15[2]
Indole-based 1,3,4-oxadiazole 2e Colorectal Carcinoma (HCT116)6.43 ± 0.72[3]
Indole-based 1,3,4-oxadiazole 2e Lung Adenocarcinoma (A549)9.62 ± 1.14[3]
Indole-based 1,3,4-oxadiazole 2e Human Melanoma (A375)8.07 ± 1.36[3]

Note: The data presented is for structurally related compounds and not for this compound itself. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Workflow for Anticancer Activity Screening:

G cluster_workflow Experimental Workflow for Anticancer Activity Screening start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Indole Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The indole derivatives, including a vehicle control, are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity of 3-Substituted Indole Derivatives

Indole derivatives have also been investigated for their potential as antimicrobial agents. The structural modifications at the C-3 position can significantly influence their activity against various bacterial and fungal strains.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole 2c MRSA< 3.125[5]
Indole-triazole 3d MRSA< 3.125[5]
Indole-triazole 3d C. krusei3.125[5]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) MRSA0.98[6]
3-Substituted-2-oxindole 3a M. tuberculosis H37Rv25
3-Substituted-2-oxindole 3c M. tuberculosis H37Rv25

Note: The data presented is for structurally related compounds and not for this compound itself. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique used for this purpose.

Workflow for MIC Determination:

G cluster_workflow Experimental Workflow for MIC Determination start Prepare Serial Dilutions of Indole Derivatives inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate observe Visually Inspect for Microbial Growth incubate->observe determine Determine MIC (Lowest Concentration with No Visible Growth) observe->determine

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Preparation of Compounds: Serial twofold dilutions of the indole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Signaling Pathways

The biological activity of indole derivatives is highly dependent on their structural features. The following diagram illustrates the key structural components influencing activity and a generalized signaling pathway often targeted by anticancer indole compounds.

G cluster_sar Structure-Activity Relationship (SAR) cluster_pathway Generalized Anticancer Signaling Pathway IndoleCore Indole Core C2_Nitrile C2-Nitrile Group IndoleCore->C2_Nitrile Modulates Electronic Properties C3_Substituent C3-Substituent (e.g., Methyl, Aryl) IndoleCore->C3_Substituent Key for Biological Activity IndoleDerivative Indole Derivative Kinase Protein Kinase (e.g., EGFR, Src) IndoleDerivative->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Blocks Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: SAR and a generalized signaling pathway for indole derivatives.

The nitrile group at the C-2 position and the substituent at the C-3 position of the indole ring are critical determinants of biological activity. For anticancer activity, many indole derivatives function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, ultimately leading to apoptosis.

Conclusion

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Studies of 3-Methyl-1H-indole-2-carbonitrile Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is a critical and often challenging transition. This guide provides a comparative analysis of in vitro and in vivo studies of 3-Methyl-1H-indole-2-carbonitrile derivatives and structurally related indole compounds, offering insights into their anticancer, anti-inflammatory, and kinase inhibitory activities. By presenting available experimental data, detailed methodologies, and visual representations of key processes, this guide aims to illuminate the crucial differences and correlations between laboratory and preclinical findings.

Therefore, this guide will present a detailed analysis of a closely related class of compounds, indole-acrylonitrile analogs, for which comparative data exists, to illustrate the principles of translating in vitro findings to in vivo models. This will be supplemented with specific examples of other indole derivatives to provide a broader context for their therapeutic potential.

Anticancer Activity: From Cell Lines to Xenografts

The evaluation of anticancer agents typically begins with in vitro screening against a panel of cancer cell lines to determine their cytotoxic or growth-inhibitory potential. Promising candidates are then advanced to in vivo models to assess their antitumor efficacy and safety in a more complex biological system.

In Vitro Anticancer Activity of Indole-Acrylonitrile Analogs

A study on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives provides a clear example of in vitro screening. The growth inhibitory (GI₅₀) and total growth inhibition (TGI) values for the most active analogs were determined against a panel of approximately 60 human cancer cell lines.[2][3]

Compound IDR-group (at position 3 of acrylonitrile)Mean GI₅₀ (µM)[2][3]
2l 4-(dimethylamino)phenyl0.38 - 7.91
5a 4-(dimethylamino)phenyl (N-methyl indole)0.38 - 7.91
5b 4-(dimethylamino)phenyl (N-ethyl indole)0.38 - 7.91
5c 4-(dimethylamino)phenyl (N-propyl indole)0.38 - 7.91
5d 4-(dimethylamino)phenyl (N-butyl indole)0.38 - 7.91

Among these, compound 5c demonstrated remarkable potency against specific cancer cell lines.[3]

Cancer Cell LineGI₅₀ (µM)[3]TGI (µM)[3]
Leukemia (HL-60(TB))0.0244 - 5.060.0866 - 0.938
Non-Small Cell Lung Cancer (NCI-H522)0.0244 - 5.060.0866 - 0.938
Colon Cancer (COLO 205)0.0244 - 5.060.0866 - 0.938
CNS Cancer (SF-539, SNB-75)0.0244 - 5.060.0866 - 0.938
Ovarian Cancer (OVCAR-3)0.0244 - 5.060.0866 - 0.938
Renal Cancer (A498, RXF 393)0.0244 - 5.060.0866 - 0.938
Breast Cancer (MDA-MB-468)0.0244 - 5.060.0866 - 0.938
In Vivo Antitumor Efficacy of a Structurally Related Indole Derivative

While direct in vivo data for the aforementioned acrylonitrile series is limited, a study on substituted 1,3-dihydroindole-2-ones provides a compelling example of in vivo antitumor activity. The racemic compound (RS)-38 demonstrated complete tumor regression in a PC3 rat xenograft model.[4][5]

CompoundAnimal ModelDoseAdministrationOutcome[4][5]
(RS)-38 PC3 rat xenograft20 mg/kgIntravenous (days 1 and 7)Complete tumor regression

This highlights the potential for indole-based compounds to exhibit significant antitumor effects in a living organism. An orally administered acyl analog of a related indole-isoquinoline acrylonitrile, at a dose of 80 mg/kg twice a day, resulted in a 76% inhibition of tumor development in a mouse model of paclitaxel-resistant colon cancer.[2] This suggests that with appropriate formulation, these scaffolds can achieve therapeutic effects in vivo.[2]

Experimental Protocols

Synthesis of 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives (General Procedure)

A solution of 2-(1H-indol-2-yl)acetonitrile and the appropriate aldehyde is prepared in methanol. To this mixture, a solution of sodium methoxide in methanol is added at room temperature. The reaction is stirred for a specified time until completion, which is monitored by thin-layer chromatography. The resulting precipitate is then filtered, washed, and purified by crystallization or column chromatography to yield the final product.[2]

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ and TGI values are determined.

In Vivo Xenograft Model

Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., PC3 prostate cancer cells). When tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intravenously) at a predetermined dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[4][5]

Visualizing the Path from Lab to Life

To better understand the processes involved in drug discovery and their underlying biological mechanisms, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway often targeted by indole derivatives.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies synthesis Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture in_vitro_assay Cytotoxicity Assay (e.g., MTT) cell_culture->in_vitro_assay Seeding data_analysis_vitro Data Analysis (GI50, TGI) in_vitro_assay->data_analysis_vitro Data Collection animal_model Xenograft Animal Model data_analysis_vitro->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment in_vivo_monitoring Tumor Growth Monitoring treatment->in_vivo_monitoring data_analysis_vivo Efficacy & Toxicity Analysis in_vivo_monitoring->data_analysis_vivo

A generalized workflow for anticancer drug discovery.

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole Derivative Indole->PI3K Inhibition Indole->mTOR Inhibition

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion: Bridging the Gap

The transition from in vitro success to in vivo efficacy is a significant hurdle in drug development. While in vitro assays provide valuable initial data on the potency and mechanism of action of a compound, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects can significantly influence a compound's performance in vivo.

The data presented for indole-acrylonitrile and 1,3-dihydroindole-2-one derivatives underscore the importance of comprehensive testing. The potent in vitro activity of the indole-acrylonitriles suggests their potential as anticancer agents, while the remarkable in vivo efficacy of a structurally related indole derivative provides a strong rationale for further preclinical development of this class of compounds.

For researchers in the field, this comparative guide highlights the necessity of robust preclinical studies to validate in vitro findings. Future investigations should aim to generate comprehensive datasets that include both in vitro and in vivo data for the same series of this compound derivatives to establish a clear structure-activity relationship and to facilitate their translation into clinically viable cancer therapeutics.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways to produce 3-Methyl-1H-indole-2-carbonitrile, a valuable scaffold in medicinal chemistry. The routes are evaluated based on reaction yields, conditions, and the accessibility of starting materials. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most efficient method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Fischer Indole SynthesisRoute 2: C-H Cyanation of 3-Methylindole
Starting Materials 2-Hydrazinobenzonitrile, Acetone3-Methylindole, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Key Transformation Acid-catalyzed cyclizationRhodium-catalyzed C-H activation and cyanation
Overall Yield ~60% (estimated over 2 steps)Up to 85%
Reaction Conditions High temperature, acidicMild temperature, inert atmosphere
Reagent Toxicity Hydrazine derivatives can be toxicCyanating agent requires careful handling
Scalability Established for large-scale synthesisPotentially scalable, catalyst cost may be a factor

Synthetic Pathway Overview

The following diagram illustrates the two synthetic routes benchmarked in this guide.

cluster_0 Route 1: Fischer Indole Synthesis cluster_1 Route 2: C-H Cyanation A1 2-Aminobenzonitrile A2 2-Hydrazinobenzonitrile A1->A2 1. NaNO2, HCl 2. SnCl2 A4 This compound A2->A4 Fischer Indole Synthesis (H+) A3 Acetone B1 3-Methylindole B3 This compound B1->B3 [RhCp*Cl2]2, AgSbF6 AgOAc, t-AmylOH B2 N-Cyano-N-phenyl-p- toluenesulfonamide (NCTS)

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. While X-ray crystallography remains a gold standard for elucidating molecular structures, a suite of complementary techniques offers valuable insights. This guide provides a comparative overview of the characterization of 3-Methyl-1H-indole-2-carbonitrile, presenting crystallographic data from closely related analogs and discussing alternative analytical methods.

X-ray Crystallography Data of Structurally Similar Indole Derivatives

Parameter2-Methyl-1-phenyl-1H-indole-3-carbonitrile1,3-Dimethyl-1H-indole-2-carbonitrile[1]
Formula C₁₆H₁₂N₂[2]C₁₁H₁₀N₂[1]
Molecular Weight 232.28[2]170.21[1]
Crystal System Triclinic[2]Monoclinic[1]
Space Group P-1[2]P2₁/c[1]
Unit Cell Dimensions a = 6.3610(5) Å, b = 9.497(1) Å, c = 11.0210(12) Åα = 65.97(2)°, β = 80.52(2)°, γ = 88.13(2)°[2]a = 8.8066(18) Å, b = 15.359(3) Å, c = 13.480(3) Åβ = 95.67(3)°[1]
Volume (ų) 599.34(14)[2]1814.4(7)[1]
Z 2[2]8[1]
Temperature (K) 113[2]113[1]
Radiation Mo Kα (λ = 0.71075 Å)[2]Mo Kα (λ = 0.71073 Å)[1]
Density (calculated, Mg m⁻³) 1.287[2]1.246[1]
R-factor (Rint) 0.040[2]0.035[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, detailed methodology for the characterization of a small organic molecule like this compound using single-crystal X-ray diffraction.

1. Crystallization:

  • Single crystals of the title compound are typically grown by slow evaporation of a saturated solution. Common solvent systems for indole derivatives include ethyl acetate and petroleum ether mixtures.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

3. Data Processing:

  • The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

  • A multi-scan absorption correction is typically applied to account for the absorption of X-rays by the crystal.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is then refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

A Broader Perspective: Alternative and Complementary Characterization Techniques

While X-ray crystallography provides definitive structural information, other techniques are essential for a comprehensive characterization, especially when suitable crystals cannot be obtained.

TechniquePrincipleAdvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide information about the chemical environment and connectivity of atoms.Provides detailed information about the molecular structure in solution, crucial for understanding dynamic processes.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.High sensitivity and accuracy for molecular weight determination.
Microcrystal Electron Diffraction (MicroED) Uses a beam of electrons instead of X-rays to determine the structure of nanocrystals.Requires crystals that are a billionth of the size needed for X-ray crystallography, making it suitable for samples that are difficult to crystallize.[4]
3D Electron Diffraction (3DED) An evolving technique that utilizes electron diffraction to determine the crystal structure from microcrystalline powders.High-throughput and can characterize components in a heterogeneous powder.[5]
Small Molecule Serial Femtosecond X-ray Crystallography (smSFX) Employs powerful X-ray free-electron lasers (XFELs) to analyze microcrystals, even in slurry form.Allows for the study of molecules that do not form large, well-ordered crystals.[6]

Experimental Workflow for Small Molecule Characterization

The following diagram illustrates a typical workflow for the characterization of a small organic molecule, highlighting the central role of X-ray crystallography and its alternatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_ms NMR & MS Analysis (Initial Confirmation) purification->nmr_ms crystallization Crystallization Attempts nmr_ms->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray Success alternative Alternative Methods (MicroED, 3DED, smSFX) crystallization->alternative Failure structure Final 3D Structure xray->structure alternative->structure

Caption: A typical experimental workflow for the characterization of a small molecule.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-indole-2-carbonitrile Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Methyl-1H-indole-2-carbonitrile analogs, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on a series of directly substituted this compound analogs, this guide draws objective comparisons from closely related indole derivatives to infer potential SAR trends. The information is supported by experimental data from published research on analogous compounds.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2] The this compound core represents a promising starting point for the design of novel therapeutic agents. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide will explore the impact of substitutions at various positions of the indole ring on anticancer activity, drawing parallels from relevant studies on similar indole-based compounds.

Data Presentation: Anticancer Activity of Related Indole Analogs

The following table summarizes the in vitro antiproliferative activity of various indole derivatives against different cancer cell lines. While not direct analogs of this compound, these compounds provide valuable insights into the SAR of the indole scaffold.

Compound IDCore StructureR1 (N1-position)R2 (Indole Ring)R3 (Other)Cell LineIC50 (µM)Reference
Indole-2-carboxamide Va Indole-2-carboxamide-5-Cl3-H on second indolePanc-10.044[2]
Indole-2-carboxamide 49e Indole-2-carboxamide--3-CH₂OH, 5'-ClPanc-10.044[2]
Indole-2-carboxamide Vg Indole-2-carboxamide-5-Cl3-CH=CHOCH₃ on second indolePanc-10.031[3]
Indole-2-carbohydrazide 4e Indole-2-carbohydrazideH5-OCH₃N'-benzylMCF-70.57[4]
Indole-aryl-amide 2 Indole-aryl-amideH-N-(4-aminophenyl)acetylMCF-70.81[5]
Indole-aryl-amide 4 Indole-aryl-amideH-N-(4-(aminomethyl)phenyl)MCF-70.84[5]
Indole/1,2,4-triazole 7i Indole/1,2,4-triazole Hybrid-5-F3-(4-(4-chlorophenyl)-5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)NCI-60 (mean)<10[6]

Structure-Activity Relationship (SAR) Insights

Based on the data from related indole derivatives, the following SAR trends can be inferred for the this compound scaffold:

  • Substitution at the N1-position: The nature of the substituent at the N1 position of the indole ring can significantly influence biological activity. In many indole-based compounds, substitution at this position with small alkyl or aryl groups can modulate potency and selectivity. For instance, studies on other indole derivatives have shown that N-benzylation can be important for high binding affinity to certain biological targets.[7]

  • Substitution on the Benzene Ring of the Indole Core: Electron-withdrawing or electron-donating groups on the benzene portion of the indole ring can impact activity. Halogen substitutions, such as chlorine at the 5-position, have been shown to enhance the antiproliferative activity of indole-2-carboxamides.[2][3] This suggests that similar substitutions on the this compound core could be beneficial.

  • Modification of the 2-Cyano Group: The 2-cyano group is a key feature. While direct SAR on modifications to this group is limited in the context of anticancer activity for this specific scaffold, in other classes of compounds, the nitrile group can act as a hydrogen bond acceptor or a reactive center. Its replacement with other electron-withdrawing groups like carboxamides has proven effective in generating potent anticancer agents.[3][4]

  • Substitution at the 3-Methyl Group: The 3-methyl group is another point for modification. In some indole series, the size and nature of the substituent at the 3-position are critical for activity. While the core topic specifies a methyl group, exploration of other small alkyl or functionalized alkyl groups at this position could lead to improved potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below to facilitate the design of new studies.

General Procedure for Synthesis of Indole Analogs

The synthesis of substituted indole derivatives often involves multi-step reaction sequences. For example, the synthesis of indole-2-carboxamides can be achieved by coupling a substituted indole-2-carboxylic acid with an appropriate amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).[4] The synthesis of 1H-indole-2-carbonitriles can be achieved through various methods, including the Fischer indole synthesis followed by introduction of the cyano group, or through transition metal-catalyzed cyclization reactions.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, Panc-1, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Visualizations

Logical Relationship of SAR for Indole-based Anticancer Agents

SAR_Logic Indole_Scaffold This compound Scaffold N1_Sub N1-Position Substitution Indole_Scaffold->N1_Sub Modulate Activity Benzene_Sub Benzene Ring Substitution (e.g., 5-Cl) Indole_Scaffold->Benzene_Sub Enhance Potency C2_Mod C2-Cyano Group Modification Indole_Scaffold->C2_Mod Alter Binding C3_Mod C3-Methyl Group Modification Indole_Scaffold->C3_Mod Fine-tune Activity Activity Anticancer Activity (Potency & Selectivity) N1_Sub->Activity Benzene_Sub->Activity C2_Mod->Activity C3_Mod->Activity

Caption: Inferred SAR for this compound analogs.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Design Analogs Synthesis Synthesize Compound Library Start->Synthesis Purification Purify & Characterize Synthesis->Purification Treatment Treat Cells with Analogs Purification->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Analyze Viability Data MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 SAR Establish Structure-Activity Relationship IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and screening of indole analogs.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide for Laboratory Professionals

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-1H-indole-2-carbonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance is based on established safety data for structurally similar compounds and general best practices for handling hazardous chemical powders.

Personal Protective Equipment (PPE): A Task-Based Approach

A multi-layered approach to personal protection is mandatory when working with this compound, a compound classified as harmful if swallowed, inhaled, or in contact with skin, and known to cause skin and eye irritation. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Task Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFully-buttoned laboratory coat; consider a disposable gownNIOSH-approved N95, FFP2, or FFP3 respirator for fine dusts. For larger quantities or poor ventilation, an air-purifying respirator with organic vapor and particulate cartridges is recommended.
Preparing Solutions Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFully-buttoned laboratory coatWork within a certified chemical fume hood. If not feasible, a half-mask respirator with organic vapor and particulate cartridges is necessary.
Conducting Reactions Chemical splash gogglesDouble-gloving with nitrile gloves; change immediately upon contaminationFully-buttoned laboratory coatAll reactions should be performed in a chemical fume hood.
Handling Waste and Decontamination Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a well-ventilated area, preferably a fume hood.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial to minimize exposure risk.

Preparation and Handling
  • Designated Work Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Pre-Experiment Checklist :

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Handling the Solid :

    • When weighing, perform the task within the fume hood to contain any dust.

    • Use dedicated spatulas and weighing vessels.

    • To prepare solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep containers with the compound sealed when not in use.

  • Post-Handling Procedures :

    • Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as described in the disposal plan.

    • Carefully remove PPE, following the doffing procedure to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as its selection to prevent chemical exposure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste :

    • All solid waste, including contaminated gloves, bench paper, and disposable lab coats, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers :

    • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

By strictly adhering to these safety protocols, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safer working environment for all.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-indole-2-carbonitrile
Reactant of Route 2
3-Methyl-1H-indole-2-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.